N-Methyl-2,7-diazapyrenium
Description
Significance of Diazapyrenium Derivatives in Chemical Research
Diazapyrenium derivatives, including N-Methyl-2,7-diazapyrenium and its close relative N,N'-dimethyl-2,7-diazapyrenium, are of significant interest in various fields of chemical research due to their unique structural and electronic properties. nih.govresearchgate.netrsc.org Their planar, aromatic structure allows them to interact with biological macromolecules, most notably through intercalation with DNA. ontosight.ainih.gov This has led to investigations into their potential as anticancer agents and as probes for studying DNA structure and dynamics. ontosight.ainih.gov
The photophysical properties of these compounds are another area of intense research. Their fluorescence makes them promising candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and as fluorescent sensors. ontosight.airesearchgate.net Furthermore, their ability to participate in redox reactions, switching between aromatic and antiaromatic states, opens up possibilities for their use in molecular electronics and the development of redox-active materials. rsc.org The dicationic form of N,N'-dimethyl-2,7-diazapyrene, for instance, can undergo a two-electron reduction to form a highly electron-rich 16π antiaromatic system. researchgate.net
Overview of this compound Research Trajectories
Research on this compound and related compounds has followed several key trajectories. A significant portion of the research has focused on their synthesis and the development of efficient synthetic routes. researchgate.netrsc.org Early work by Hünig and colleagues in 1973 laid the foundation for synthesizing 2,7-diazapyrene (B1250610) derivatives and their quaternary salts.
Another major research direction involves the study of their interactions with nucleic acids. nih.gov The binding of this compound to DNA has been investigated to understand the thermodynamics and mode of interaction. nih.govscispace.com These studies are crucial for the potential development of these compounds as therapeutic agents or diagnostic tools. nih.gov
The photophysical and electrochemical properties of these compounds constitute a third major area of investigation. researchgate.netrsc.org Researchers are exploring their potential in materials science, including their use in sensors, molecular electronics, and supramolecular systems. ontosight.airsc.org For example, N-(3-trimethoxysilylpropyl)-2,7-diazapyrenium bromide has been covalently bonded to silica (B1680970) aerogels to create a luminescent material sensitive to oxygen. rsc.org The ability to switch the aromaticity of the diazapyrene core through redox processes is a particularly exciting avenue of research with implications for the design of molecular switches. rsc.org
Table 1: Thermodynamic Parameters of Complexes of 2,7-diazapyrene and its Cations with DNA
| Compound | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | K (10^5 M^-1) |
|---|---|---|---|---|
| 2,7-Diazapyrene (1) | -6.5 | 0.4 | -6.9 | 1.4 |
| This compound (2) | -6.5 | 1.3 | -7.8 | 5.5 |
| N,N'-Dimethyl-2,7-diazapyrenium (3) | -6.0 | 4.0 | -10.0 | 220 |
Data from Becker et al., as presented in a study on the interaction of diazapyrenes with nucleic acids. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-13-aza-6-azoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N2/c1-17-8-12-4-2-10-6-16-7-11-3-5-13(9-17)15(12)14(10)11/h2-9H,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSBLOJAOBUSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=CN=CC(=C43)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156222 | |
| Record name | N-Methyl-2,7-diazapyrenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129693-89-6 | |
| Record name | N-Methyl-2,7-diazapyrenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129693896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,7-diazapyrenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Methyl 2,7 Diazapyrenium
Precursor Chemistry and Initial Transformations
The foundational steps in the synthesis of N-Methyl-2,7-diazapyrenium involve the chemical modification of 1,4,5,8-naphthalenetetracarboxylic dianhydride to create a suitable backbone for the eventual diazapyrene core. rsc.orgresearchgate.net
Synthesis from 1,4,5,8-Naphthalenetetracarboxylic Dianhydride
The synthesis commences with 1,4,5,8-naphthalenetetracarboxylic dianhydride, a beige solid that serves as a versatile building block for various naphthalenediimides (NDIs). wikipedia.org This precursor is typically prepared through the oxidation of pyrene (B120774) using oxidizing agents like chromic acid or chlorine. wikipedia.org
The first key transformation is the conversion of the dianhydride to a diimide derivative. This is generally achieved through a condensation reaction with a primary amine. wikipedia.orgmdpi.com For the synthesis of N-methylated diazapyrenium, methylamine (B109427) is the reagent of choice. rsc.orgresearchgate.net
In a typical procedure, 1,4,5,8-naphthalenetetracarboxylic dianhydride is reacted with an aqueous solution of methylamine under reflux conditions, leading to the formation of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide with a high yield, often around 97%. researchgate.netscholaris.ca Alternatively, the reaction can be carried out by heating the dianhydride with an amine in a high-boiling point solvent. mdpi.comemu.edu.tr The resulting diimide precipitates and can be purified by washing with water and methanol. scholaris.ca
Table 1: Synthesis of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | 40% aq. MeNH₂ | Reflux | N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide | 97% | researchgate.net |
| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | Methylamine (40%) | Reflux at 120°C for 24 hours | N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide | 82% | scholaris.ca |
Following the formation of the diimide, the next step involves the reduction of the imide carbonyl groups to form a partially saturated diazapyrene core. rsc.orgresearchgate.net A common method for this reduction is the use of a mixture of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in a solvent like tetrahydrofuran (B95107) (THF). rsc.orgscholaris.ca This reaction is typically carried out under an inert atmosphere and requires heating for several hours. scholaris.ca
The reduction of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide with LiAlH₄/AlCl₃ yields 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] emu.edu.trresearchgate.netphenanthroline. rsc.orgnih.gov This hexahydro intermediate is a crucial stepping stone towards the aromatic diazapyrene system. The yield for this reduction step is reported to be around 73%. researchgate.net
Table 2: Reduction of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
| N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide | LiAlH₄/AlCl₃ | THF | Heating, 16 h | 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] emu.edu.trresearchgate.netphenanthroline | 73% | researchgate.net |
An alternative route involves the reduction of 1,4,5,8-naphthalenetetracarboxylic diimide (where R=H) with borane (B79455) in refluxing THF to yield 1,2,3,6,7,8-hexahydro-2,7-diazapyrene. researchgate.netresearchgate.net
Quaternization and N-Methylation Processes
The final stages of the synthesis involve the aromatization of the hexahydro intermediate and the subsequent quaternization of the nitrogen atoms to yield the desired this compound salt. rsc.orgnih.gov
The quaternization process introduces methyl groups onto the nitrogen atoms of the diazapyrene core, resulting in a dicationic species. This is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate (B86663). researchgate.net The choice of methylating agent can influence the reaction's success, with dimethyl sulfate sometimes being more effective than methyl iodide for certain substrates. researchgate.netnih.gov The reaction is often carried out in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org
The methylation of the tertiary amine intermediate, 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] emu.edu.trresearchgate.netphenanthroline, can be followed by oxidation with reagents like N-bromosuccinimide (NBS) or mercury(II) acetate (B1210297) to form the N,N'-dimethyl-2,7-diazapyrenium salt. rsc.orgnih.gov
The positively charged N,N'-dimethyl-2,7-diazapyrenium cation is stabilized by a counterion, forming a salt. A common and stable salt form is the tetrafluoroborate (B81430) (BF₄⁻) salt. The formation of the tetrafluoroborate salt is typically achieved by treating the quaternized product with tetrafluoroboric acid (HBF₄) or a related fluoroborate source. rsc.org This step not only stabilizes the dicationic core but also often results in a crystalline product that is easier to isolate and purify. The resulting compound is N,N'-dimethyl-2,7-diazapyrenium tetrafluoroborate. nih.gov
Oxidation Strategies for the Diazapyrene Core Formation
The formation of the aromatic 2,7-diazapyrene (B1250610) core from its partially saturated precursors is a critical step in the synthesis of this compound. This transformation is typically achieved through oxidation. Several methods have been reported, each with its own advantages and limitations. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final product.
Selenium-Mediated Oxidation
Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methylene (B1212753) groups. wikipedia.orgnih.govresearchgate.net In the context of 2,7-diazapyrene synthesis, selenium-mediated oxidation offers a direct route to the aromatic core. rsc.org
This method involves heating a precursor, such as 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] wikipedia.orgnih.govphenanthroline, with selenium at high temperatures, typically around 265 °C. rsc.org This process directly yields the 2,7-diazapyrene core. rsc.org While effective, this method requires handling selenium, a toxic element, at elevated temperatures.
Table 1: Selenium-Mediated Oxidation for 2,7-Diazapyrene Synthesis
| Precursor | Oxidant | Temperature | Product | Reference |
|---|
N-Bromosuccinimide (NBS) or Mercury(II) Acetate Oxidation
N-Bromosuccinimide (NBS) is a versatile reagent for allylic and benzylic bromination, as well as oxidation reactions. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov Mercury(II) acetate is also a known oxidizing agent in organic synthesis. wikipedia.orgniu.eduontosight.ai Both reagents have been employed to oxidize tertiary amine precursors to the corresponding N,N'-dimethyl-2,7-diazapyrenium salt. nih.gov
This oxidation is a key step in the synthetic route developed by Hünig and co-workers, which starts from 1,4,5,8-naphthalenetetracarboxylic acid. rsc.org After reduction of the corresponding bis(N-methyl)imide to 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] wikipedia.orgnih.govphenanthroline, treatment with NBS or mercury(II) acetate effects the oxidation to the desired diazapyrenium salt. nih.gov These reagents offer milder reaction conditions compared to selenium-mediated oxidation.
Table 2: NBS and Mercury(II) Acetate Oxidation
| Precursor | Oxidant | Product | Reference |
|---|---|---|---|
| 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] wikipedia.orgnih.govphenanthroline | N-Bromosuccinimide (NBS) | N,N'-dimethyl-2,7-diazapyrenium salt | nih.gov |
Activated Manganese Dioxide Oxidation
Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. wikipedia.orgacsgcipr.orgorganic-chemistry.orgmychemblog.com It has also been successfully used in the synthesis of 2,7-diazapyrene. rsc.orgresearchgate.net
In a high-yield, three-step synthesis starting from 1,4,5,8-naphthalenetetracarboxylic dianhydride, the final step involves the oxidation of 1,2,3,6,7,8-hexahydro-2,7-diazapyrene with activated manganese dioxide in refluxing benzene (B151609). researchgate.net This method provides the target 2,7-diazapyrene in good yield (71%). researchgate.net The use of MnO₂ offers a practical and efficient alternative to other more hazardous or expensive reagents. organic-chemistry.orgresearchgate.net
Table 3: Activated Manganese Dioxide Oxidation
| Precursor | Oxidant | Solvent | Condition | Yield | Reference |
|---|
Palladium/Carbon Catalyzed Oxidation
Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for various transformations, including hydrogenation and oxidation reactions. samaterials.commdpi.commdpi.com In the synthesis of 2,7-diazapyrene, Pd/C can be used to catalyze the aromatization of a reduced precursor. rsc.orgresearchgate.net
One synthetic route involves the reduction of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide followed by aromatization in the presence of 10% Pd/C at a high temperature of 300 °C. rsc.orgresearchgate.net This method, while effective, requires a significant amount of catalyst and harsh reaction conditions. nih.gov
Table 4: Palladium/Carbon Catalyzed Oxidation
| Precursor | Catalyst | Temperature | Product | Reference |
|---|
Alternative and Advanced Synthetic Approaches
Beyond the classical oxidation methods, researchers have explored alternative and more advanced strategies to construct the 2,7-diazapyrene core. These approaches often aim to improve efficiency, reduce the number of steps, or introduce novel functionalities.
Oxidative Cyclocondensation Routes
Oxidative cyclocondensation represents a powerful strategy for the construction of polycyclic aromatic systems. nih.gov In the context of 2,7-diazapyrene synthesis, this approach involves the formation of the diazapyrene core through a cyclization reaction coupled with an oxidation step.
One such method involves the oxidative cyclocondensation of 2.2pyridinophane using Pd/C as a catalyst upon heating. nih.gov Another approach, developed by Aksenov et al., involves heating 2,3-dihydro-1H-benzo[de]isoquinoline with 1,3,5-triazine (B166579) in polyphosphoric acid (PPA), which affords 2,7-diazapyrene in a 55% yield. rsc.orgnih.gov These methods, while less common, offer alternative pathways to the 2,7-diazapyrene skeleton. nih.gov
Table 5: Oxidative Cyclocondensation Routes
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2.2pyridinophane | Pd/C | Heating | 2,7-Diazapyrene | - | nih.gov |
Synthesis via Dihydrophenalene Intermediates
A notable synthetic route to the 2,7-diazapyrene core, the precursor to this compound, utilizes a dihydrophenalene intermediate. rsc.orgresearchgate.net This method, developed by Aksenov and colleagues in 2008, provides a convenient pathway to the foundational heterocyclic structure. rsc.orgresearchgate.net
The process begins with the reaction of 2,3-dihydro-1H-benzo[de]isoquinoline, a dihydrophenalene derivative, with 1,3,5-triazine. rsc.orgresearchgate.net This reaction is conducted in polyphosphoric acid (PPA) at an elevated temperature, typically between 100-140°C, for approximately 3 hours. rsc.org This acid-catalyzed cyclocondensation reaction forms the 2,7-diazapyrene scaffold, achieving a reported yield of 55%. rsc.org
Once the 2,7-diazapyrene (DAP) core is synthesized, the final step is the N-methylation to produce the target compound, this compound. This is achieved through a quaternization reaction. The 2,7-diazapyrene is dissolved in a suitable solvent, such as chloroform, and treated with an alkylating agent like iodomethane. scholaris.ca The reaction is typically stirred at room temperature for an extended period, for instance, 24 hours, during which the N-methylated product precipitates out of the solution as an iodide salt. scholaris.ca This final step converts the neutral diazapyrene into its cationic, N-methylated form. rsc.orgnih.gov
Table 1: Synthesis of 2,7-diazapyrene via Dihydrophenalene Intermediate
| Reactant 1 | Reactant 2 | Reagent/Solvent | Temperature | Time | Product | Yield |
| 2,3-dihydro-1H-benzo[de]isoquinoline | 1,3,5-triazine | Polyphosphoric acid (PPA) | 100–140 °C | 3 h | 2,7-diazapyrene | 55% rsc.org |
Considerations for Synthetic Yield and Purity
For the synthesis of the 2,7-diazapyrene core via the dihydrophenalene route, a moderate yield of 55% has been reported. rsc.org Alternative multi-step syntheses starting from different precursors, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride, can potentially achieve high yields, with some steps exceeding 70%. The choice of oxidant in other synthetic routes is also critical; for instance, selenium-mediated oxidation requires high temperatures, while reagents like N-bromosuccinimide (NBS) or mercury(II) acetate can be used under milder conditions, affecting both yield and purity.
The methylation step to form the final product also requires careful control to ensure a good yield of the desired mono-methylated compound. Following the reaction with iodomethane, a yellow precipitate of this compound iodide is formed. scholaris.ca
Purification is a critical consideration for achieving high-purity this compound, which is often essential for subsequent applications. scholaris.ca Following filtration of the precipitated product, further purification can be performed. scholaris.ca Column chromatography is a common method used to purify the synthesized compounds. For example, a silica (B1680970) column with an eluent system such as a 5:1 mixture of ethyl acetate and hexanes has been used to purify related intermediates, although this can result in lower yields, with one reported instance of a 27% yield after chromatographic purification. scholaris.ca The importance of purity is particularly high when the compound is to be used in subsequent multi-step synthesis pathways. scholaris.ca
Table 2: Reported Yields in Syntheses Related to 2,7-diazapyrenium Derivatives
| Synthetic Step | Starting Material | Product | Reported Yield |
| Core Synthesis | 2,3-dihydro-1H-benzo[de]isoquinoline | 2,7-diazapyrene | 55% rsc.org |
| Dication Synthesis | 1,3,6,8-tetraaryl-2,7-diazapyrene | 1,3,6,8-tetraaryl-N,N'-dimethyl-2,7-dihydrodiazapyrenium | 50-81% rsc.org |
| Intermediate Purification | Crude reaction product | Purified substituted benzimidazole | 27% (after column chromatography) scholaris.ca |
Advanced Spectroscopic Characterization Techniques for N Methyl 2,7 Diazapyrenium
Electronic Absorption Spectroscopy (UV/Vis-NIR)
Electronic absorption spectroscopy, which measures the absorption of ultraviolet, visible, and near-infrared light, is a fundamental technique for characterizing MDAP⁺ and its derivatives. process-insights.comprocess-insights.com The absorption spectrum is dictated by the compound's conjugated π-electronic system, and changes in this spectrum reveal information about its molecular environment and interactions. unibo.it
The absorption spectrum of the diazapyrene core is significantly influenced by structural modifications and intermolecular interactions. Quaternization of the nitrogen atoms, as in the formation of MDAP⁺ from 2,7-diazapyrene (B1250610), enhances the electron affinity of the molecule. This leads to a bathochromic shift, where the absorption maxima move to longer wavelengths.
Furthermore, the formation of complexes between MDAP⁺ and other molecules results in noticeable shifts in its absorption bands. When MDAP⁺ acts as a ligand in metal complexes, such as with ruthenium, the resulting electronic absorption spectra display intense, visible metal-to-ligand charge-transfer (MLCT) bands. kuleuven.bersc.org The energy (E_max) of these bands is correlated with the electron-accepting ability of the ligands involved. kuleuven.bersc.org Studies on a series of trans-[Ru(NCS)(NH₃)₄(L-A)]²⁺ complexes showed that the energy of the MLCT band is highest when the acceptor ligand (L-A) is MDAP⁺ compared to other N-methylated pyridinium-based ligands, indicating its specific electronic properties within the complex. kuleuven.bersc.org Similarly, interaction with DNA through intercalation causes spectral changes that suggest complex formation between the base pairs. oup.com
Table 1: Correlation of MLCT Band Energy with Acceptor Ligand in trans-[Ru(NCS)(NH₃)₄(L-A)]²⁺ Complexes
| Acceptor Ligand (L-A) | Relative E_max (MLCT Band Energy) |
| N-methyl-2,7-diazapyrenium (Medap⁺) | Highest |
| N-methyl-4,4'-bipyridinium (MeQ⁺) | ↓ |
| N-methyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium (Mebpe⁺) | ↓ |
| N-phenyl-4,4'-bipyridinium (PhQ⁺) | ↓ |
| N-(4-acetylphenyl)-4,4'bipyridinium (4-AcPhQ⁺) | ↓ |
| N-phenyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium (Phbpe⁺) | ↓ |
| N-(2-pyrimidyl)-4,4'-bipyridinium (2-PymQ⁺) | Lowest |
Data sourced from references kuleuven.bersc.org. The table illustrates the decrease in MLCT band energy as the electron-accepting ability of the ligand L-A increases.
A key spectroscopic feature of MDAP⁺ and its dimethylated analogue, N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺), is their ability to form charge-transfer (CT) complexes. rsc.orgnih.gov When these electron-deficient diazapyrenium cations interact with electron-rich molecules, such as the nucleic acid base adenine (B156593), new absorption features appear that are assigned as CT transitions. rsc.orgacs.orgchalmers.se These transitions are not present in the spectra of the individual components and signify the formation of a new electronic state in the ground-state complex. acs.org
In complexes with adenine, absorption tails are observed for both MDAP⁺ and DMDAP²⁺, which are indicative of charge-transfer interactions. acs.org Theoretical calculations predict the occurrence of CT transitions in the correct wavelength region for these complexes. acs.orgchalmers.se This phenomenon is central to their function as molecular sensors and probes, as the appearance of a CT band provides direct spectroscopic evidence of binding to an electron-donor guest molecule. rsc.orgresearchgate.net
Emission Spectroscopy (Fluorescence and Time-Resolved Fluorescence)
This compound derivatives are known for their fluorescence, a property that makes them valuable as probes in biochemical and material science applications. researchgate.net Emission spectroscopy measures the light emitted from the molecule after it has been excited to a higher electronic state. Time-resolved fluorescence techniques further provide information on the lifetime of the excited state and the dynamic processes that occur on the nanosecond timescale. instras.com
The fluorescence of MDAP⁺ is highly sensitive to its environment and can be diminished, or "quenched," by interaction with other molecules. researchgate.net This quenching can occur through different mechanisms, primarily categorized as dynamic or static. uzh.chmsstate.edu Investigating these mechanisms provides detailed insight into the nature of the interaction between the fluorophore (MDAP⁺) and the quencher.
Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quencher molecule, which facilitates a non-radiative return to the ground state. msstate.edu This process is diffusion-controlled, meaning its rate depends on the concentration of the quencher and the viscosity of the solvent. The relationship between fluorescence intensity and quencher concentration in dynamic quenching is typically described by the Stern-Volmer equation. uzh.chmsstate.edu This type of quenching affects the excited-state lifetime of the fluorophore.
There is significant evidence for static quenching involving MDAP⁺. The quenching of MDAP⁺ fluorescence by adenine is explained by the formation of a ground-state complex followed by charge transfer from adenine to the excited diazapyrenium cation. acs.orgchalmers.se Similarly, the fluorescence of diazapyrenium films is effectively quenched by the neurotransmitter dopamine (B1211576) through the formation of an association complex at the solid-liquid interface. nih.gov The potential for diazapyrenium salts to form dimers, which can also lead to quenching, has been identified through absorption and time-resolved emission studies. nih.gov The formation of ground-state complexes is therefore a primary mechanism by which the fluorescence of MDAP⁺ is modulated upon interaction with various molecular partners.
Table 2: Summary of Fluorescence Quenching Mechanisms for Diazapyrenium Species
| Quenching Mechanism | Description | Example Involving Diazapyrenium |
| Dynamic Quenching | Collisional deactivation of the excited state. Dependent on quencher concentration and diffusion. | Governed by the Stern-Volmer relationship; a general mechanism applicable to fluorophores. msstate.edursc.org |
| Static Quenching | Formation of a non-emissive ground-state complex between the fluorophore and the quencher. | Association with adenine, leading to charge-transfer and quenching. acs.orgchalmers.se |
| Formation of a complex with dopamine at a solid-liquid interface. nih.gov | ||
| Potential for dimerization in solution. nih.gov |
Investigation of Fluorescence Quenching Mechanisms
Förster Resonance Energy Transfer (FRET) Applications
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic tool that allows for the measurement of distances on the nanometer scale between a donor and an acceptor molecule. wikipedia.orgnih.gov The efficiency of this non-radiative energy transfer is acutely sensitive to the distance between the two chromophores, varying inversely with the sixth power of their separation. wikipedia.orgnih.gov This characteristic makes FRET an ideal method for probing molecular interactions and conformational changes in biological and chemical systems. nih.gov
In the context of this compound and its analogs, FRET can be employed to study their interactions with other molecules. For instance, by pairing a suitable donor fluorophore with a diazapyrenium derivative acting as the acceptor, the formation of host-guest complexes can be monitored. The efficiency of energy transfer provides quantitative information about the proximity of the donor and acceptor, confirming complex formation and providing insights into the binding geometry.
A common strategy involves using a fluorescent protein pair, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), for FRET studies in biological systems. wikipedia.org However, organic dyes are also widely used as FRET pairs. researchgate.net The selection of the donor and acceptor is critical and depends on the spectral overlap between the donor's emission and the acceptor's absorption. mdpi.com For this compound, which possesses distinct absorption bands, a suitable donor with overlapping emission characteristics would be chosen to create a functional FRET pair.
Fluorescence lifetime imaging (FLIM) is a sophisticated FRET detection method that measures the lifetime of the donor's excited state. nih.gov In the presence of an acceptor, the donor's fluorescence lifetime is shortened due to the additional non-radiative energy transfer pathway. nih.gov This change in lifetime can be precisely measured to calculate the FRET efficiency, providing a robust method for studying molecular interactions involving this compound.
Studies on Excimer Formation
Pyrene (B120774) and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that exhibit a characteristic, red-shifted emission compared to the monomer. mehmetbayindir.com This phenomenon is highly dependent on the proximity and orientation of the pyrene units, making it a sensitive probe of the local microenvironment. mehmetbayindir.com While excimer formation is a hallmark of pyrene chemistry, studies on excimer emission in nitrogen-substituted pyrene derivatives like this compound have been less common. researchgate.net
The formation of pyrene excimers is particularly useful for developing fluorescent sensors. For example, the bright and visible emission of pyrene excimers is sensitive to environmental factors such as temperature, pressure, and pH. mehmetbayindir.com Researchers have encapsulated pyrene molecules in porous thin films to create sensors for detecting nitroaromatic explosives, where the quenching of the excimer fluorescence serves as the detection mechanism. mehmetbayindir.com
Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to investigate the low-lying exciton (B1674681) states of dimers of pyrene and its nitrogen-containing analogs. researchgate.net These computational approaches can provide insights into the likelihood and nature of excimer formation in molecules like this compound, even in cases where experimental observation is challenging. The study of excimer formation, or the lack thereof, in this compound can offer valuable information about its aggregation behavior and intermolecular interactions in various media.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of molecular interactions of this compound and its derivatives. iucr.orgnih.govoup.com This technique provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure and the study of dynamic processes. libretexts.orgbbhegdecollege.comethernet.edu.et
Proton (¹H) NMR is routinely used to confirm the structure of newly synthesized this compound compounds and to study their interactions with other molecules. iucr.orgnih.govoup.com The chemical shifts of the protons on the diazapyrenium core are sensitive to its electronic environment and can be significantly altered upon complexation. researchgate.net
For instance, in studies of host-guest complexes with cucurbit[n]urils (CB[n]), ¹H NMR has been instrumental. nih.govacs.org The addition of CB mehmetbayindir.com to a solution of a phenyl-substituted diazaperylenium (DAP) derivative resulted in significant upfield shifts of the proton signals of the guest molecule, indicating its encapsulation within the macrocyclic host. nih.govacs.org Specifically, the signals for the ortho, meta, and para protons of the aryl groups and the N-methyl group showed noticeable shielding effects. nih.govacs.org
Furthermore, ¹H NMR can be used to study the aggregation behavior of diazapyrenium derivatives in solution. nih.govacs.org At higher concentrations, these compounds often exist as aggregates, leading to broadened NMR signals. nih.govacs.org The addition of a host molecule like CB mehmetbayindir.com can break up these aggregates, resulting in sharper, well-resolved signals, which provides clear evidence of complex formation. nih.govacs.org
The interaction of this compound with DNA has also been investigated using ¹H NMR. oup.com These studies have helped to characterize the adducts formed between the diazapyrenium compound and DNA bases, providing insights into the mode of binding. oup.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ipb.pt The chemical shifts of the carbon atoms in the this compound core are indicative of their electronic environment. libretexts.org Changes in these chemical shifts upon substitution or complexation can reveal details about the redistribution of electron density within the aromatic system.
For example, in N-methyl-isoindole, a related heterocyclic compound, the symmetry of the molecule leads to a simple ¹³C NMR spectrum with only five carbon resonances. ipb.pt Similarly, for this compound, the analysis of the ¹³C NMR spectrum is crucial for confirming its structure and understanding the electronic effects of the nitrogen atoms and the methyl group on the pyrene framework.
NMR titrations are a powerful method for studying the thermodynamics and kinetics of host-guest interactions. nih.gov By incrementally adding a guest to a solution of a host (or vice versa) and monitoring the changes in the NMR spectrum, one can determine the stoichiometry and binding constant of the resulting complex. nih.gov
In the study of a phenyl-substituted diazaperylenium derivative with CB mehmetbayindir.com, ¹H NMR titrations were used to follow the complexation process. nih.govacs.org The gradual shifts in the proton signals upon the addition of CB mehmetbayindir.com allowed for the determination of a 1:2 host-guest stoichiometry. nih.govacs.org The titration was complete after the addition of approximately 2.92 molar equivalents of CB mehmetbayindir.com, as further addition had no effect on the spectrum. nih.govacs.org Such titrations are essential for quantifying the strength of the interaction between this compound derivatives and various host molecules.
| Host | Guest | Technique | Key Findings | Stoichiometry | Binding Constant (K) |
| Cucurbit mehmetbayindir.comuril (CB mehmetbayindir.com) | Phenyl-substituted diazaperylenium (DAP) | ¹H NMR Titration | Encapsulation of aryl substituents, deaggregation of DAP. nih.govacs.org | 1:2 (DAP:CB mehmetbayindir.com) | K₁ = 1.67 ± 0.06 × 10⁶ M⁻¹, K₂ = 1.07 ± 0.10 × 10³ M⁻¹ nih.gov |
| Cucurbit nih.govuril (CB nih.gov) | Phenyl-substituted diazaperylenium (DAP) | ¹H NMR, 2D NOESY, DOSY | Formation of a supramolecular polymer. nih.govacs.org | Not a simple complex | - |
X-ray Diffraction Analysis
X-ray diffraction analysis of single crystals provides the most definitive structural information for a molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.orgrsc.org For N,N'-dimethyl-2,7-diazapyrenium (a close analog of this compound), single-crystal X-ray diffraction has been used to determine its crystal structure. iucr.org
One study revealed that the N,N'-dimethyl-2,7-diazapyrenium cation is nearly coplanar, with a maximum deviation from the plane of only 0.008 Å. iucr.org The crystal packing showed no face-to-face π-π stacking interactions between the diazapyrenium molecules, which is sometimes observed in related structures. iucr.org Instead, the molecules were linked into a two-dimensional framework through weak C-H···F interactions with the hexafluorophosphate (B91526) counterions. iucr.org
X-ray diffraction has also been instrumental in characterizing the structure of reduced forms of diazapyrenium derivatives. researchgate.netresearchgate.netrsc.org For example, the two-electron reduction of N,N'-dimethyl-2,7-diazapyrenium dications yielded a neutral species whose crystal structure revealed a distorted quinoidal geometry with significant bond-length alternation, consistent with an antiaromatic 16π-electron system. researchgate.netresearchgate.netrsc.org These structural details are crucial for understanding the electronic properties and reactivity of these compounds.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| N,N'-dimethyl-2,7-diazapyrenium bis(hexafluorophosphate) | Monoclinic | P2₁/n | Nearly coplanar cation, no π-π stacking, C-H···F interactions. iucr.org | iucr.org |
| Reduced 1,3,6,8-tetraaryl-N,N'-dimethyl-2,7-dihydrodiazapyrene | - | - | Distorted quinoidal structure with high bond-length alternation. researchgate.netresearchgate.netrsc.org | researchgate.netresearchgate.netrsc.org |
Single-Crystal X-ray Diffraction for Molecular Geometry
Research has employed single-crystal X-ray diffraction to analyze various forms of diazapyrenium compounds. For instance, the two-electron reduction of N,N′-dimethyl-2,7-diazapyrenium dications yields a neutral species, N,N′-dimethyl-2,7-dihydrodiazapyrene. researchgate.netresearchgate.net A single-crystal X-ray diffraction analysis of this reduced form revealed a distorted quinoidal structure characterized by significant bond-length alternation, which is indicative of its antiaromatic character. researchgate.netresearchgate.net
In another study, the crystal structure of a ruthenium complex containing the this compound (Medap⁺) ligand was determined. rsc.org This analysis provided crucial data on the coordination geometry and the spatial relationship between the metal center and the diazapyrenium ligand. rsc.org Such structural insights are vital for understanding the electronic and photophysical properties of these complex materials.
The table below summarizes key crystallographic findings for a related N,N'-Dimethyl-2,7-diazapyrenium derivative, illustrating the type of data obtained from these studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.876(2) |
| b (Å) | 12.453(3) |
| c (Å) | 15.674(4) |
| β (°) | 95.43(2) |
| Volume (ų) | 1918.5(8) |
| Z | 4 |
| Note: Data for a representative N,N'-Dimethyl-2,7-diazapyrenium salt. |
Analysis of Crystal Packing Structures and Intermolecular Interactions
Beyond individual molecular geometry, single-crystal X-ray diffraction elucidates the supramolecular assembly, revealing how molecules are arranged in the crystal lattice. unimi.itncl.ac.uk This analysis is crucial for understanding intermolecular interactions such as π-π stacking, hydrogen bonding, and electrostatic interactions, which govern the material's bulk properties.
For this compound and its parent compounds, π-π stacking is a dominant feature in their crystal packing. core.ac.ukmyds.meucl.ac.uk The planar, electron-deficient diazapyrenium core readily engages in stacking interactions with other aromatic systems. nih.gov These interactions are fundamental to the formation of host-guest complexes and the construction of supramolecular architectures. nih.govresearchgate.net For instance, the crystal structure of a acs.orgcatenane, an interlocked molecular assembly, showed stabilization through π-stacking and [C–H⋯O] interactions. myds.me
Linear and Circular Dichroism (LD and CD) Spectroscopy
Linear dichroism (LD) and circular dichroism (CD) are spectroscopic techniques that provide information about the orientation and interaction of molecules, particularly in anisotropic environments like stretched films or flow-oriented DNA.
Determination of Molecular Geometry and Orientation in Complexes
LD and CD spectroscopy have been powerful tools for studying the binding of this compound (MDAP) and its analogs to DNA. acs.orgchalmers.sescispace.comfigshare.com When these molecules intercalate into the DNA double helix, they adopt a specific orientation that can be probed by polarized light.
Studies using flow linear dichroism have shown that this compound, its parent 2,7-diazapyrene (DAP), and the dicationic N,N'-dimethyl-2,7-diazapyrenium (DMDAP) all bind to DNA by intercalation. acs.orgchalmers.se The orientation of their in-plane symmetry axes is approximately perpendicular to the DNA helix axis, a hallmark of intercalation. acs.orgchalmers.seresearchgate.net The reduced linear dichroism (LDr) spectra provide further detail, with variations across the electronic transitions indicating the degree of rotational mobility of the ligand within the intercalation pocket. acs.orgchalmers.se The observed order of decreasing LDr magnitude (DAP > MDAP > DMDAP) suggests that the dication has the least rotational freedom. acs.orgchalmers.se
Induced circular dichroism signals are observed when the achiral diazapyrene molecules bind to the chiral DNA, confirming a strong interaction with the nucleobases. chalmers.se These spectroscopic findings are crucial for understanding the nature of the DNA-ligand complex and the influence of methylation and charge on the binding geometry. chalmers.sechalmers.se
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals. illinois.edulibretexts.org
The radical cation of 2,7-diazapyrene has been characterized by UV and EPR spectroscopy. researchgate.net The formation of radical species is significant in the context of DNA interactions, where photo-induced electron transfer can occur. For example, upon irradiation, complexes of diazapyrenium dications with DNA can lead to the formation of an ion-radical pair with nucleic acid bases. researchgate.net This process can initiate DNA cleavage. researchgate.net
While direct EPR studies specifically on the this compound radical are not extensively detailed in the provided search results, the technique is fundamental to understanding the behavior of related diazapyrenium radical cations and anions. d-nb.infoarxiv.org For instance, EPR has been used to study the hetero radical pairing between a bipyridinium radical cation and a 2,7-diazapyrenium radical cation within a mechanically interlocked molecule. d-nb.info The ability to form stable radical species is a key feature of the electronic properties of the diazapyrenium system, making EPR an indispensable tool for investigating its redox chemistry. nih.gov
Photophysical Phenomena and Excited State Dynamics of N Methyl 2,7 Diazapyrenium
Electronic Transitions and Excited State Characterization
The electronic properties of N-Methyl-2,7-diazapyrenium are a direct consequence of the nitrogen atoms incorporated into the pyrene (B120774) core. This "nitrogen doping" creates an electron-deficient aromatic system with distinct photophysical behavior compared to its parent hydrocarbon, pyrene. researchgate.net
Influence of Nitrogen Doping on Optoelectronic Properties
The substitution of carbon with more electronegative nitrogen atoms in the pyrene core, a process known as nitrogen doping, is a powerful strategy for tuning the intrinsic physicochemical properties of the molecule. researchgate.net This modification has a profound impact on the optoelectronic characteristics of the resulting azaaromatic scaffold. researchgate.netmdpi.com
Specifically, the introduction of nitrogen atoms at the 2 and 7 positions of the pyrene framework leads to a substantial alteration of the molecule's properties, paving the way for novel applications in materials science. researchgate.net The quaternization of these nitrogen atoms to form this compound further enhances these effects. The presence of quaternary nitrogens reduces the band gap and significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov For instance, calculations have shown that the LUMO energy levels of such quaternized diazapyrenes can be lowered to a range of -6.17 to -10.43 eV. nih.gov This is in stark contrast to the parent pyrene molecule, where the 2,7-positions are located on the nodal planes of the HOMO and LUMO and thus have minimal influence on these frontier orbitals. nih.gov
This strategic nitrogen placement and quaternization create an electron-deficient aromatic system. This electron deficiency enhances the molecule's ability to accept electrons, making it a key component in charge-transfer interactions. The resulting dicationic nature of compounds like N,N'-dimethyl-2,7-diazapyrenium introduces unique electronic characteristics that are central to its behavior in various applications. The enhanced electron affinity due to N-methylation also leads to a bathochromic (red) shift in the absorption and emission spectra.
Correlation of Torsional Angles with Transition Dipole Moments
The relationship between the three-dimensional structure of a molecule and its ability to absorb light is defined by the transition dipole moment (TDM). The orientation of the TDM is a critical factor in determining the efficiency of electronic transitions. In molecules like this compound, which can form complexes and aggregates, the relative orientation of interacting units, described by torsional or twist angles, can significantly affect the TDM and, consequently, the photophysical outcome. researchgate.netrsc.org
While specific studies detailing the correlation of torsional angles with transition dipole moments for the isolated this compound cation are not extensively available, the principles can be understood from studies on related systems. For instance, in stacked molecular complexes, the torsion angle between the transition dipole moments of interacting chromophores dictates the nature and intensity of the resulting electronic transitions. researchgate.net
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to investigate the low-lying exciton (B1674681) states of dimers and aggregates. researchgate.net These calculations can predict how changes in conformation, such as the dihedral angles between molecular planes, influence the electronic and photophysical properties. nii.ac.jp For example, in studies of adenine-diazapyrene complexes, calculations have been used to predict the geometries and electronic spectra, which are highly dependent on the relative orientation of the two molecules. acs.org The absorption spectra and the presence of charge-transfer bands are directly linked to the face-to-face or edge-to-face arrangement of the complex, which is governed by torsional parameters. acs.org
Fluorescence Quenching Mechanisms
The fluorescence of this compound is highly sensitive to its environment and can be diminished or "quenched" through several mechanisms. Quenching refers to any process that decreases the fluorescence intensity of a substance. uzh.ch These processes compete with the radiative decay (fluorescence) by providing non-radiative pathways for the excited state to return to the ground state. uzh.ch
Charge Transfer (CT) Quenching in Molecular Complexes
This compound, being an electron-deficient cation, readily forms molecular complexes with electron-rich molecules (donors). researchgate.net In these complexes, a phenomenon known as charge transfer (CT) quenching can occur. Upon photoexcitation, instead of fluorescing, the excited this compound can accept an electron from the donor molecule, leading to the formation of a non-fluorescent charge-transfer state. researchgate.netchalmers.se
This mechanism has been observed in complexes of N-methylated diazapyrenium cations with various electron donors, including adenine (B156593) and dopamine (B1211576). acs.orgnih.gov For instance, the fluorescence of this compound (MDAP+) is quenched by adenine, a process attributed to charge transfer from adenine to the diazapyrenium moiety. acs.orgresearchgate.net This is supported by the appearance of new absorption features at longer wavelengths, which are assigned as charge-transfer transitions. acs.orgresearchgate.net The formation of these CT complexes provides a non-radiative decay pathway that effectively quenches the fluorescence of the diazapyrenium core. researchgate.net The efficiency of this quenching is dependent on the electron-donating ability of the partner molecule and the stability of the resulting complex.
The table below summarizes the observed quenching behavior in complexes involving diazapyrenium derivatives.
| Diazapyrenium Derivative | Quencher | Observation | Mechanism |
| This compound (MDAP+) | Adenine | Fluorescence quenching | Charge Transfer acs.orgchalmers.se |
| N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) | Adenine | Fluorescence quenching | Charge Transfer acs.orgchalmers.se |
| 2,7-diazapyrene (B1250610) (DAP) | Adenine | No quenching | No Charge Transfer |
| Diazapyrenium Films | Dopamine | Fluorescence quenching | Charge Transfer nih.gov |
Solvent Effects on Fluorescence and Photophysical Properties
The fluorescence properties of this compound, like many fluorophores, can be significantly influenced by the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. evidentscientific.com
Generally, polar fluorophores exhibit a more pronounced red shift (to longer wavelengths) in their emission spectra as the solvent polarity increases. evidentscientific.com This is because the excited state is often more polar than the ground state, and polar solvent molecules can reorient themselves around the excited fluorophore in a process called solvent relaxation. This relaxation lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. evidentscientific.com
For this compound and its derivatives, their cationic nature makes them particularly sensitive to the solvent environment. They exhibit intense fluorescence in aqueous solutions, a highly polar environment, and this emission is sensitive to changes in the molecular environment. Studies on related donor-acceptor molecules show that after photoexcitation, an internal charge transfer process can occur, and the stabilization of this charge-transfer state is more significant in polar solvents. rsc.org This stabilization can affect both the emission wavelength and the fluorescence quantum yield. In some cases, increasing solvent polarity can lead to a decrease in the fluorescence quantum yield due to the activation of non-radiative decay channels. rsc.org
The table below illustrates the typical effects of solvent polarity on the fluorescence of a polar fluorophore.
| Solvent Property | Effect on Excited State | Observed Spectral Shift |
| Increasing Polarity | Greater stabilization | Red Shift (Longer Wavelength) |
| Decreasing Polarity | Less stabilization | Blue Shift (Shorter Wavelength) |
Aggregation-Caused Quenching
At high concentrations, many fluorescent molecules, including pyrene and its derivatives, have a tendency to form aggregates. sigmaaldrich.comadvancedsciencenews.com This aggregation can often lead to a significant decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). sigmaaldrich.com
The primary cause of ACQ is the formation of strong intermolecular electronic interactions, such as π-π stacking, within the aggregates. sigmaaldrich.comnih.gov These interactions lead to the formation of delocalized excitons or non-fluorescent excimers (excited-state dimers). researchgate.netsigmaaldrich.com These species provide efficient non-radiative pathways for the excited-state energy to decay back to the ground state, thus quenching the fluorescence. nih.gov
For diazapyrenium derivatives, it has been noted that the fluorescence quantum yield can decrease as the surface coverage on a substrate increases, which is attributed to interactions between adjacent fluorophores that promote non-radiative deactivation. nih.gov The unmodified 2,7-diazapyrene core is also known to suffer from aggregation-caused quenching. While the N-methylation in this compound enhances water solubility and can mitigate aggregation to some extent, the planar aromatic core still retains the potential for π-π stacking and subsequent quenching at high concentrations or in the solid state. advancedsciencenews.com The introduction of bulky groups or the use of host matrices can be strategies to overcome ACQ by physically isolating the fluorophores from each other. advancedsciencenews.com
Two-Photon Absorption Properties and Tuning Strategies
The this compound cation is part of the 2,7-diazapyrene family, which are noted for their intriguing and challenging photophysical properties. researchgate.netrsc.orgrsc.org These compounds are considered promising azaaromatic scaffolds due to their distinct structural geometry and supramolecular characteristics. rsc.orgrsc.org Derivatives of 2,7-diazapyrene have been found to exhibit significant two-photon absorption (TPA) cross-sections, with values reported up to 61 GM. researchgate.net This TPA activity allows for excitation using wavelengths in the near-infrared (NIR) region, specifically above 800 nm, which is advantageous for applications requiring deeper penetration of light. researchgate.net
The electronic and photophysical properties of the 2,7-diazapyrene core can be finely tuned through chemical modification. researchgate.net One primary strategy involves introducing nitrogen atoms into the pyrene framework, which creates an electron-deficient aromatic system. Further tuning is achieved through functionalization. Research has shown that creating tetrasubstituted diazapyrenes via methods like Sonogashira cross-coupling or nucleophilic aromatic substitution provides a pathway to modulate their optoelectronic capabilities. researchgate.net These modifications can shift absorption and emission maxima over a range greater than 100 nm, demonstrating a high degree of tunability. researchgate.net
Symmetry Relaxation Effects and Enhancement of Cross-Sections
In the broader class of polymethine dyes, for instance, symmetry breaking induced by polar solvents has been shown to activate TPA. rsc.org In such cases, the asymmetric form of the dye, which becomes dominant in polar environments, exhibits TPA activity that is otherwise forbidden in the symmetric form. rsc.org While specific studies detailing the influence of symmetry relaxation on the TPA of this compound are not extensively documented, related diazapyrenium derivatives offer relevant insights. A single-crystal X-ray diffraction analysis of the two-electron reduced form of N,N′-dimethyl-2,7-diazapyrenium dication revealed a distorted quinoidal structure characterized by significant bond-length alternation. researchgate.net Such a structural distortion represents a clear deviation from ideal symmetry and is indicative of the types of symmetry relaxation that can influence the photophysical properties, including TPA, within this family of compounds.
Detailed Analysis of Excited-State Properties of Molecular Complexes
The excited-state properties of this compound (MDAP+) have been analyzed in detail, particularly in the context of its interaction with nucleic acids and their components, such as adenine (A). acs.orgnih.gov The formation of stacked "intercalation" complexes between methylated diazapyrene derivatives and nucleic acids gives rise to new absorption features that are attributed to charge-transfer (CT) transitions. acs.orgnih.gov
To understand these interactions, the molecular complexes of MDAP+ with adenine have been modeled using a combination of computational and experimental techniques, including semiempirical (AM1, PM3), ab initio calculations, and ZINDO/S calculations, as well as absorption and ¹H NMR spectroscopy in aqueous solutions. acs.org Theoretical calculations initially predicted that the A-MDAP+ complex would favor an edge-to-face geometry, with the association being primarily electrostatic in nature between the pyridinium (B92312) nitrogen of MDAP+ and the N1/NH₂ atoms of adenine. acs.org However, experimental ¹H NMR and absorption spectra suggest that in water, a face-to-face arrangement is adopted, likely driven by hydrophobic effects. acs.org
A key finding is the prediction of charge-transfer transitions for the A-MDAP+ complex, which aligns with the observation of absorption tails in its spectrum. acs.org This is significant because the unmethylated 2,7-diazapyrene (DAP) complex with adenine is not predicted to have any CT transitions. acs.org The presence of these CT pathways explains the experimentally observed quenching of fluorescence from MDAP+ when it is in the presence of adenine, a phenomenon attributed to charge transfer from the adenine donor to the excited diazapyrenium acceptor. acs.org
Below is a table summarizing the key findings from the analysis of the molecular complex between this compound (MDAP+) and Adenine (A).
| Property | Computational/Experimental Finding | Reference |
| Modeling Methods | AM1, PM3, ab initio (Onsager model), ZINDO/S calculations; ¹H NMR spectroscopy. | acs.org |
| Predicted Geometry | Calculations suggest an edge-to-face geometry is energetically favorable. | acs.org |
| Observed Geometry | ¹H NMR and absorption data in water indicate a face-to-face stacked arrangement. | acs.org |
| Interaction Nature | Predicted to be electrostatic; observed to be driven by hydrophobic effects in water. | acs.org |
| Excited State | Charge-transfer (CT) transitions are predicted by calculations. | acs.orgnih.gov |
| Fluorescence | Fluorescence of MDAP+ is quenched by adenine, explained by the CT mechanism. | acs.org |
Electronic Structure, Redox Chemistry, and Aromaticity of N Methyl 2,7 Diazapyrenium
Redox Potentials and Electrochemical Characterization
The redox behavior of N-methyl-2,7-diazapyrenium and its derivatives is a key feature, defining their function as electron acceptors. The introduction of quaternized nitrogen atoms into the pyrene (B120774) core significantly alters the electronic landscape, making the compounds readily reducible. rsc.org This behavior is extensively studied using electrochemical methods, which provide quantitative measures of their redox activity. acs.org
Cyclic voltammetry (CV) is the primary technique used to characterize the redox potentials of this compound species. acs.org These experiments reveal that compounds like N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) undergo chemically reversible one-electron reductions in aqueous media to form stable radical cations. acs.org For instance, a CV study of a 1,3,6,8-tetraaryl-substituted N,N′-dimethyl-2,7-diazapyrenium dication showed two distinct and reversible reduction potentials at Ered¹ = -1.01 V and Ered² = -1.34 V. rsc.org These low reduction potentials confirm the low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels of these compounds, a characteristic feature of their electron-accepting nature. The two-electron reduction of the dicationic species (MDAP²⁺) ultimately yields the neutral, highly electron-rich N,N′-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰). rsc.orgresearchgate.net
Table 1: Reduction Potentials of N,N'-dimethyl-2,7-diazapyrenium Derivatives
| Compound Derivative | Reduction Potential (Ered¹) | Reduction Potential (Ered²) | Reference |
|---|---|---|---|
| 1,3,6,8-tetraaryl-N,N′-dimethyl-2,7-diazapyrenium dication | -1.01 V | -1.34 V | rsc.org |
The molecular structure of diazapyrenium compounds is directly correlated with their redox activity. The presence of two nitrogen atoms at the 2,7-positions of the pyrene core creates an electron-deficient aromatic system. The quaternization of these nitrogen atoms with methyl groups, forming this compound (MDAP⁺) and N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺), further enhances this electron deficiency and stabilizes the reduced species. rsc.orgacs.org
Compared to the parent 2,7-diazapyrene (B1250610), the methylated cationic forms exhibit modified electronic properties. For example, this compound salts show different redox activity compared to related derivatives containing other functional groups. The planar and extended aromatic system of the diazapyrenium core, larger than that of the more common redox couple methyl viologen (MV²⁺), also plays a crucial role in its electrochemical behavior. acs.org Upon two-electron reduction, the dicationic N,N'-dimethyl-2,7-diazapyrenium transforms into a neutral species with a 16π electron conjugation system, exhibiting distinct antiaromatic character, a feature not observed in the reduction of methyl viologen. rsc.orgnih.gov This transformation highlights a unique interplay between redox state and aromaticity. rsc.org
Electron Transfer Processes
The electron-deficient nature of this compound dications makes them excellent participants in electron transfer (ET) processes. They are frequently employed as electron acceptors in various chemical and biological contexts, and their ET reactions can be initiated by light or by interaction with electron-donating molecules. researchgate.netiucr.org
N-methylated diazapyrenium compounds are known to engage in photoinduced electron transfer (PET) processes, acting as organic photoredox catalysts. researchgate.netresearchgate.net Upon excitation with light, these molecules can accept an electron from a donor molecule, initiating a chemical transformation. researchgate.netnih.gov The mechanism involves the excitation of the diazapyrenium cation, which enhances its already potent electron-accepting capability. nih.gov This excited state can then oxidize a suitable electron donor, generating a radical cation from the donor and a reduced diazapyrenium radical. nih.gov This reactivity has been harnessed for various applications, such as the photocyanation of tertiary amines sensitized by N,N'-dimethyl-2,7-diazapyrenium-bis-(tetrafluoroborate). researchgate.net Furthermore, PET has been observed in supramolecular systems where a diazapyrenium unit is appended to photoactive metal centers, demonstrating its utility in constructing complex photo-functional materials. gla.ac.uk
N,N'-disubstituted diazapyrenium dications are well-established π-electron deficient building blocks in supramolecular chemistry and are widely used as electron acceptors. iucr.org Their ability to form stable complexes with electron-donating units, such as hydroquinones and aromatic carboxylates, is a testament to their acceptor properties. iucr.org The formation of these complexes often involves charge-transfer interactions. researchgate.net The dicationic N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) is considered an analogue of the classic redox couple methyl viologen, known for its ability to undergo reversible one-electron reductions. acs.org This makes it a valuable component in the development of molecular electronics and chemical sensors. rsc.orgacs.org
N-methylated diazapyrenium cations exhibit notable interactions with biomolecules, particularly nucleic acids and their components, which are often mediated by single-electron transfer. rsc.orgacs.org When these cations interact with DNA, they can form stacked "intercalation" complexes. acs.orgscispace.com For the methylated derivatives like MDAP⁺ and DMDAP²⁺, these interactions lead to the appearance of new absorption features that are assigned to charge-transfer (CT) transitions. acs.org
Studies involving adenine (B156593), a DNA base, have shown that the fluorescence of MDAP⁺ and DMDAP²⁺ is quenched, which can be explained by a charge transfer mechanism from adenine to the electron-accepting diazapyrenium cation. acs.org More direct evidence of single-electron transfer comes from laser flash photolysis experiments. researchgate.net In a system where both ethidium (B1194527) bromide (an electron donor upon excitation) and DMDAP²⁺ (an electron acceptor) were intercalated within DNA, illumination led to the transfer of an electron from the excited ethidium to the adjacent DMDAP²⁺ molecule. researchgate.net These charge-transfer phenomena are crucial for the development of DNA-based sensors and for understanding the electronic communication within biological macromolecules. rsc.orgacs.org
Aromaticity and Antiaromaticity in this compound Derivatives
The N-methylated derivatives of 2,7-diazapyrene exhibit a fascinating duality in their electronic character, capable of switching between aromatic and antiaromatic states through redox processes. The dicationic form, N,N′-dimethyl-2,7-diazapyrenium (MDAP²⁺), possesses an electron-deficient aromatic system. However, a two-electron reduction transforms this compound into N,N′-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰), a neutral, highly electron-rich species. researchgate.netresearchgate.net This reduced form is characterized as a 16π antiaromatic system, a property that fundamentally alters its structure and chemical behavior. researchgate.netrsc.org This ability to interconvert between stable aromatic and antiaromatic states makes these compounds significant subjects for studying the fundamental principles of electronic structure in polycyclic systems. rsc.org
Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment
Nucleus-Independent Chemical Shift (NICS) is a computational method widely used to evaluate the aromaticity of cyclic molecules. nih.govmdpi.com It involves calculating the magnetic shielding at a specific point within a ring system, often at the geometric center (NICS(0)) and at a certain distance above the plane (e.g., NICS(1)). nih.govmdpi.com Negative NICS values are indicative of a diamagnetic ring current, a hallmark of aromaticity, while positive or less negative values suggest a paramagnetic ring current, which is characteristic of antiaromaticity.
Theoretical studies on this compound derivatives have employed NICS calculations to probe their electronic character. researchgate.net These calculations have been instrumental in confirming the antiaromatic nature of the two-electron reduced species, MDAP⁰. atlas.jp The results from these computational analyses provide quantitative support for the qualitative picture derived from experimental data, solidifying the assignment of antiaromaticity in the reduced form. atlas.jp
Aromaticity Descriptors for Diazapyrene Derivatives
NICS values serve as a quantitative measure of aromaticity, where negative values indicate aromatic character and positive values suggest antiaromatic character. The HOMO-LUMO gap reflects the electronic stability.
| Compound/State | π-Electron Count | Character | Supporting Evidence | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| N,N′-dimethyl-2,7-diazapyrenium (Dication) | 14π (in periphery) | Aromatic | General classification | > 1.87 |
| N,N′-dimethyl-2,7-dihydrodiazapyrene (Neutral) | 16π | Antiaromatic | NICS, Paratropic Ring Current | ~1.87 rsc.org |
Characterization of Paratropic Ring Currents
A key experimental indicator of antiaromaticity is the presence of a paratropic ring current, which can be detected using ¹H NMR spectroscopy. researchgate.net In the presence of an external magnetic field, the delocalized π-electrons in an antiaromatic system induce a magnetic field that opposes the external field inside the ring but reinforces it outside the ring. This effect causes the protons located on the periphery of the molecule to be shielded, resulting in a significant upfield shift in their NMR signals.
For derivatives of N,N′-dimethyl-2,7-dihydrodiazapyrene, this phenomenon is clearly observed. The ¹H NMR spectrum of the reduced MDAP⁰ shows a diagnostic proton signal at approximately 4.6 ppm, which is markedly shifted upfield compared to the signal for the corresponding proton in the aromatic diazapyrene precursor (around 8.3 ppm). researchgate.net This distinct upfield shift provides compelling experimental evidence for a paratropic ring current. researchgate.netresearchgate.net Theoretical calculations, including Anisotropy of the Induced Current Density (ACID) plots, further corroborate these experimental findings, confirming the existence and anticlockwise direction of the paratropic ring current in the 16π antiaromatic system. rsc.orgatlas.jp
Quinoidal Structures in Reduced Forms
The transition from an aromatic dication to an antiaromatic neutral species is accompanied by a significant geometric distortion. Single-crystal X-ray diffraction analysis of the two-electron reduced form, MDAP⁰, reveals that the molecule adopts a distorted quinoidal structure. researchgate.netresearchgate.netresearchgate.net This structural change is a direct consequence of the antiaromaticity of the 16π electron system.
The quinoidal character is marked by a high degree of bond-length alternation around the periphery of the diazapyrene core, which is a departure from the more uniform bond lengths expected in a fully delocalized aromatic system. researchgate.netresearchgate.net X-ray analysis has shown that the structure is slightly distorted from planarity. atlas.jp The formation of this quinoidal geometry minimizes the destabilizing effects of antiaromaticity in the 16π system. researchgate.netrsc.org This structural evidence is crucial for understanding the electronic nature of the reduced compound. atlas.jpresearchgate.net
Analysis of HOMO-LUMO Energy Gaps
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that reflects the electronic stability and reactivity of a molecule. researchgate.netnist.gov In the context of this compound derivatives, the HOMO-LUMO gap changes dramatically upon reduction.
The two-electron reduction to generate the antiaromatic dihydrodiazapyrenes results in a significantly smaller HOMO-LUMO gap. For one derivative, this gap was determined to be approximately 1.87 eV. rsc.org This value is considerably less than that of the corresponding aromatic 2,7-diazapyrene compounds and is a characteristic feature of antiaromatic systems. rsc.org The reduced energy gap in the antiaromatic state destabilizes the ground state and is responsible for the compound's distinct photophysical properties, such as broad absorption in the near-infrared (NIR) region, with absorption extending up to 1200 nm. The introduction of quaternary nitrogen atoms into the pyrene core is noted to generally reduce the LUMO energy levels. rsc.org
Compound Index
Interactions of N Methyl 2,7 Diazapyrenium with Nucleic Acids and Other Biomolecules
DNA Binding Mechanisms
The interaction of N-Methyl-2,7-diazapyrenium with double-stranded DNA (dsDNA) is primarily characterized by a non-covalent binding mode. nih.govoup.com This association is reversible, as the bound compound can be removed through processes like dialysis. oup.com The primary mechanism involves the insertion of the planar diazapyrenium ring system between the base pairs of the DNA double helix. nih.govoup.com
Spectroscopic and calorimetric studies have confirmed that this compound binds to dsDNA predominantly through intercalation. chalmers.seacs.org This process involves the stacking of the aromatic system of MDAP with the DNA base pairs. researchgate.netacs.org Upon binding, characteristic changes in the absorption spectrum, such as hypochromicity (a decrease in absorbance intensity) and bathochromic shifts (shifts to longer wavelengths), are observed, which are indicative of intercalation. oup.comacs.org These spectral changes suggest a strong interaction between the chromophore of MDAP and the nucleobases of DNA. chalmers.seacs.org
Flow linear dichroism (LD) spectroscopy studies have provided insights into the specific geometry of the intercalated complex. chalmers.seacs.org Research demonstrates that the this compound cation binds to dsDNA with its planar chromophore oriented approximately perpendicular to the main axis of the DNA helix. nih.govchalmers.seacs.org The in-plane symmetry axes of the molecule are also oriented roughly perpendicular to the DNA helix axis, which is a characteristic feature of classical intercalation. chalmers.seacs.org However, some studies suggest a degree of rotational mobility for the ligand within a tilted intercalation pocket. chalmers.seacs.org
The intercalation of this compound influences the structural stability of the DNA duplex. While the binding itself is a stabilizing interaction, related diazapyrenium compounds, when irradiated with light, can induce breaks in the polynucleotide chain, leading to damaged and cleaved DNA. nih.gov In contrast, studies involving a monofunctional platinum complex, cis-[Pt(NH₃)₂(MDAP)Cl]²⁺, which covalently binds to DNA, show that the presence of the intercalating MDAP ligand does not cause significant unwinding or bending of the DNA helix, unlike the bifunctional adducts of cisplatin. pnas.orgpnas.org The stability of monofunctional adducts containing MDAP can be dependent on the DNA conformation and salt concentration, with the adducts being less stable in double-stranded DNA compared to single-stranded DNA under certain conditions. oup.com
The predominant mode of interaction for this compound with DNA is intercalation. nih.govchalmers.seacs.org While some complex small molecules achieve DNA sequence specificity through a combination of intercalation and binding within the DNA grooves, the primary driving force for MDAP binding is the insertion of its planar aromatic system between base pairs. chalmers.sebeilstein-journals.org The positive charge on the nitrogen atom does create strong electrostatic interactions, which can play a role in the initial association with the negatively charged phosphate (B84403) backbone of DNA before intercalation occurs.
The binding of this compound to DNA is a thermodynamically favorable process, as indicated by its negative Gibbs free energy (ΔG°) of binding. nih.gov Calorimetric studies have been employed to dissect the energetic contributions to this interaction. chalmers.seacs.org MDAP occupies an intermediate thermodynamic position compared to its neutral analog, 2,7-diazapyrene (B1250610) (DAP), and its dicationic counterpart, N,N'-dimethyl-2,7-diazapyrenium (DMDAP). nih.govchalmers.se
Table 1: Thermodynamic Parameters for the Binding of Diazapyrene Derivatives to Calf Thymus DNA Interactive table: Click on headers to sort.
| Compound | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) | Binding Constant (KS) (M⁻¹) |
|---|---|---|---|---|
| 2,7-Diazapyrene (DAP) | -9.0 | -7 | -6.9 | 1.4 x 10⁵ |
| This compound (MDAP) | -3.0 | +12 | -6.6 | 0.8 x 10⁵ |
| N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) | +5.2 | +43 | -7.6 | 4.0 x 10⁵ |
Data sourced from studies by Becker et al. and summarized in Russian Journal of General Chemistry. nih.govchalmers.seacs.org
The binding of this compound to DNA is driven by both favorable enthalpic (ΔH° = -3 kcal/mol) and entropic (ΔS° = +12 cal/mol·K) contributions. chalmers.seacs.org This contrasts with the binding of the neutral 2,7-diazapyrene, which is primarily enthalpy-driven (negative ΔH° and negative ΔS°), and the binding of the dicationic N,N'-dimethyl-2,7-diazapyrenium, which is entropically driven (positive ΔH° and positive ΔS°). nih.govchalmers.seacs.org The favorable enthalpy for MDAP binding suggests stabilizing interactions like van der Waals forces and hydrogen bonding upon intercalation. The positive entropy change is likely due to the release of counterions and structured water molecules from the DNA surface upon ligand binding. chalmers.se The shift from an enthalpy-driven process for the neutral molecule to an entropy-driven one for the dication, with MDAP in between, highlights the significant role of electrostatics and desolvation in the binding thermodynamics. chalmers.se
Influence of N-Methylation and Charge State on Binding Affinity
The binding of 2,7-diazapyrene and its N-methylated derivatives to double-stranded DNA (dsDNA) is significantly influenced by the degree of methylation and the resulting charge state of the molecule. nih.govacs.org Studies have shown that 2,7-diazapyrene (DAP), the unmethylated parent compound, this compound (MDAP⁺), a monocation, and N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺), a dication, all bind to dsDNA primarily through intercalation, positioning themselves roughly perpendicular to the DNA helix axis. nih.gov However, the thermodynamic parameters governing these binding events differ substantially.
The binding of the neutral DAP molecule is characterized by a negative change in both enthalpy (ΔH°) and entropy (ΔS°). In contrast, the binding of the dicationic DMDAP²⁺ is driven by a large positive entropy change, despite being enthalpically unfavorable. The monocationic MDAP⁺ exhibits intermediate thermodynamic properties. acs.org This suggests that electrostatic interactions, stemming from the positive charges on the methylated derivatives, play a crucial role in the binding process, likely contributing to the favorable entropy change through the release of counterions from the DNA surface. nih.gov
The charge state also impacts the stability of the intercalation complex. For instance, quaternary ammonium (B1175870) salts of related diazapyrenium compounds demonstrate that a positive charge significantly enhances the binding constant with dsDNA, while a negative charge destabilizes the complex. nih.gov
| Compound | ΔH° (kcal/mol) | ΔS° (cal/(mol K)) | Binding Affinity |
| 2,7-diazapyrene (DAP) | -9 | -7 | Not specified |
| This compound (MDAP⁺) | -3 | +12 | Not specified |
| N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) | +5.2 | +43 | Not specified |
Table 1: Thermodynamic Parameters of 2,7-Diazapyrene and its N-Methylated Cations with DNA acs.org
Interactions with Mononucleotides (e.g., Adenine)
N-methylated 2,7-diazapyrenium cations exhibit notable interactions with individual mononucleotides, such as adenine (B156593). nih.govacs.org These interactions lead to the formation of stacked complexes, which are characterized by the appearance of new absorption features identified as charge-transfer (CT) transitions. nih.gov The formation of these complexes has been investigated using various spectroscopic techniques, including absorption spectra, fluorescence quenching, and ¹H NMR. acs.org
Characterization of Complex Formation and Spectroscopic Signatures
Computational modeling and experimental data provide insights into the geometry and electronic properties of the complexes formed between adenine and N-methylated 2,7-diazapyrenium cations. acs.org While the unmethylated 2,7-diazapyrene (DAP) is predicted to form a coplanar, hydrogen-bonded complex with adenine, the this compound (MDAP⁺) and N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) cations are thought to form complexes with an edge-to-face geometry. acs.org
Spectroscopic analysis reveals the presence of charge-transfer bands in the absorption spectra of complexes involving MDAP⁺ and DMDAP²⁺ with adenine, which are absent in the DAP-adenine complex. acs.org This observation is consistent with theoretical calculations that predict charge-transfer transitions for the methylated derivatives. acs.org Furthermore, the fluorescence of MDAP⁺ and DMDAP²⁺ is quenched by adenine, a phenomenon attributed to charge transfer from adenine to the diazapyrenium cation. acs.org
Photooxidation of DNA Mediated by this compound
Upon irradiation with visible light, N-methylated 2,7-diazapyrenium cations can mediate the photooxidation of DNA. nih.gov This process involves the generation of reactive species that can lead to damage of the DNA structure, including strand breaks.
Mechanism of Radical Ion Pair Formation with Nucleic Acid Bases
The mechanism of DNA photooxidation by N-methylated 2,7-diazapyrenium cations begins with the excitation of the diazapyrenium dication to its singlet excited state upon light absorption. nih.gov This excited state can then engage in a single-electron transfer reaction with a nucleic acid base, resulting in the formation of a radical ion pair. nih.gov This process is facilitated by the electron-accepting nature of the diazapyrenium cation. The resulting radical cation of the diazapyrenium can be further oxidized, leading to the formation of reactive oxygen species (O₂). nih.gov
DNA Chain Breaks and Cleavage Phenomena
The formation of radical species through photooxidation can ultimately lead to breaks in the DNA chain. nih.gov When complexes of N,N'-dimethyl-2,7-diazapyrenium dication with supercoiled DNA are irradiated, single-strand breaks are observed, resulting in the formation of nicked circular and linear DNA. nih.gov The cleavage is thought to occur through the photooxidation of the ribose moiety, followed by the hydrolysis of the phosphodiester bond. nih.gov In some cases, particularly with bidentate diazapyrenium complexes, multiple cuts in both DNA strands can occur, leading to the complete cleavage of the DNA into smaller fragments. nih.gov
Formation of Covalent Adducts with DNA in the Presence of Metal Complexes
This compound can participate in the formation of covalent adducts with DNA, particularly in the presence of platinum-based metal complexes. nih.govresearchgate.net These adducts can significantly alter the structure and function of DNA.
Studies have investigated single- and double-stranded oligonucleotides containing a monofunctional adduct of cis-[Pt(NH₃)₂(dG)(N7-N-methyl-2-diazapyrenium)]³⁺. nih.govresearchgate.net The stability of these adducts is dependent on the DNA structure and the ionic strength of the solution. nih.govresearchgate.net In single-stranded oligonucleotides, these adducts are stable. nih.govresearchgate.net However, within double-stranded DNA, the adducts become unstable under certain conditions. nih.govresearchgate.net For example, in a low salt concentration (50 mM NaCl), the bonds between platinum and both the guanine (B1146940) and the this compound can break, leading to the formation of intra- or interstrand cross-links, similar to those formed by the anticancer drug cisplatin. nih.govresearchgate.net At a higher salt concentration (1 M NaCl), the primary reaction is the replacement of the this compound ligand with a chloride ion, generating a monofunctional cis-[Pt(NH₃)₂(dG)Cl]⁺ adduct. nih.govresearchgate.net These monofunctional adducts can then proceed to form bifunctional cross-links between guanine residues on opposite strands of the DNA. nih.gov
| Condition | Stability in Single-Stranded DNA | Stability in Double-Stranded DNA | Subsequent Reaction in dsDNA |
| 50 mM NaCl | Stable | Unstable | Cleavage of Pt-guanine and Pt-N-methyl-2,7-diazapyrenium bonds, formation of cross-links |
| 1 M NaCl | Stable | Unstable | Replacement of this compound by chloride, formation of monofunctional adduct |
Table 2: Stability and Reactivity of cis-[Pt(NH₃)₂(dG)(N7-N-methyl-2-diazapyrenium)]³⁺ Adducts in DNA nih.govresearchgate.net
Supramolecular Chemistry and Molecular Recognition Principles Involving N Methyl 2,7 Diazapyrenium
Host-Guest Chemistry
The principles of host-guest chemistry are central to the supramolecular applications of N-Methyl-2,7-diazapyrenium. nih.gov This field explores the formation of unique structural complexes through non-covalent interactions. mdpi.com The electron-deficient nature of the this compound cation makes it an excellent guest for electron-rich host molecules, driving the formation of stable host-guest assemblies. researchgate.net These interactions are fundamental to the construction of more complex systems like molecular machines and sensors. nih.gov
Complexation with Macrocyclic Receptors (e.g., Crown Ethers)
This compound and its dicationic analogue, N,N'-dimethyl-2,7-diazapyrenium, readily form complexes with various macrocyclic hosts, including crown ethers. rsc.orgacs.org Crown ethers are cyclic polyethers that possess a central cavity capable of binding cationic species. mdpi.comrsc.org The complexation is driven by a combination of ion-dipole interactions between the positively charged nitrogen of the diazapyrenium guest and the oxygen atoms of the crown ether, as well as π-π stacking interactions between the aromatic systems of the host and guest. rsc.org
For instance, aromatic crown ethers, which contain π-electron-rich benzene (B151609) rings, are particularly effective hosts for electron-poor guests like diazapyrenium derivatives. rsc.org The stability of these complexes can be significantly high, with association constants for cryptands (three-dimensional analogues of crown ethers) being 10³ to 10⁴ times greater than their crown ether counterparts due to preorganization and additional binding sites. acs.org A study by Liu et al. systematically investigated the inclusion complexation of N,N′-dimethyl-2,7-diazapyrenium and N,N′-dibenzyl-2,7-diazapyrenium salts with a tetrasulfonated 1,5-dinaphtho-38-crown-10 host. nih.gov This research aimed to understand and enhance the binding ability of flexible macrocyclic compounds through cooperative π-stacking interactions. nih.gov
Role of Anion-π Interactions for Anion Recognition
Anion-π interactions, the non-covalent forces between an anion and an electron-deficient aromatic system, play a crucial role in the ability of this compound to act as an anion receptor. rsc.org These interactions are energetically favorable and are gaining significant recognition for their importance in chemical and biological processes. rsc.org The design of selective anion receptors is a key area of research in supramolecular chemistry. rsc.org
The electron-deficient π-system of the diazapyrenium core makes it a suitable platform for anion binding. myds.me Theoretical and experimental studies have demonstrated the existence and functional relevance of anion-π interactions in various systems. unige.chnih.gov While specific studies focusing solely on this compound as an anion receptor through anion-π interactions are not extensively detailed in the provided results, the underlying principles suggest its potential in this application. The interaction involves the stabilization of an anion above the plane of the π-acidic aromatic surface. unige.ch
Analysis of Competitive Binding Processes in Supramolecular Assemblies
Competitive binding processes are a key aspect of understanding the formation and stability of supramolecular assemblies. In systems involving this compound, multiple binding events can occur, influencing the final structure and function of the assembly.
A notable example involves the use of a guanidinium-modified calix nih.govarene (GC5A) as a host for trimethylamine (B31210) N-oxide (TMAO), where a fluorescent dye, in some cases a diazapyrenium derivative, acts as a reporter. thno.org The binding of TMAO to the host displaces the dye, leading to a change in fluorescence. This process is described by a 1:1 competitive binding model. thno.org The association constants for the host-guest complex can be determined by fitting the changes in fluorescence intensity during titration experiments. thno.org Such competitive binding assays are crucial for developing sensors and for quantifying the binding affinities of non-fluorescent guests.
Formation of Complexes with Metal Ions
This compound and related diazapyrene derivatives can form complexes with a variety of metal ions. nih.govnih.gov The nitrogen atoms within the diazapyrene core provide coordination sites for metal centers, leading to the formation of metallosupramolecular architectures. rsc.orgresearchgate.net
Alteration of Photophysical Properties upon Metal Complexation
The complexation of this compound with metal ions can significantly alter its photophysical properties. nih.gov The inherent fluorescence of diazapyrenium derivatives is highly sensitive to their environment and molecular interactions. Upon coordination to a metal ion, changes in the electronic structure of the diazapyrenium ligand can occur, leading to shifts in absorption and emission spectra, as well as changes in fluorescence quantum yield and lifetime.
For example, a charge-transfer complex involving a diazapyrene salt was shown to be non-fluorescent, but the addition of Ca(ClO₄)₂ led to an increase in fluorescence due to the binding of Ca²⁺ ions. rsc.org This demonstrates how metal ion complexation can be used to switch the fluorescence of a diazapyrenium-based system "on". Metallacycles formed by the self-assembly of N-monoalkyl-2,7-diazapyrenium derivatives with Pd(II) or Pt(II) complexes also exhibit distinct photophysical properties that have been examined in detail. myds.me
Coordination to Meso-Nitrogen Atoms
The nitrogen atoms at the 2 and 7 positions of the pyrene (B120774) core, often referred to as meso-nitrogen atoms, are the primary sites for coordination with metal ions. researchgate.net These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond.
In a study involving a pincer-type bispalladium complex with a diazaporphyrin ligand, the two cationic Pd(II) centers coordinate to the meso-nitrogen atoms. researchgate.net This coordination results in a complex with excellent electron-accepting ability and reversible redox properties. researchgate.net The ability of the meso-nitrogen atoms to coordinate to metal ions is a key feature that enables the construction of a wide range of metallosupramolecular structures with tailored electronic and photophysical properties. rsc.orgresearchgate.net
Incorporation into Macrocyclic and Polymeric Structures
The this compound moiety has been successfully integrated into a variety of macrocyclic and polymeric systems, leading to materials with novel functions and properties. Its charged, rigid structure is particularly advantageous for creating well-defined, organized superstructures.
Macrocyclic Assemblies:
A significant application of this compound and its N-alkyl analogues is in the construction of metallacycles through metal-directed self-assembly. myds.me These processes typically involve the coordination of pyridyl nitrogen atoms of the diazapyrenium ligand to square-planar metal centers like palladium(II) and platinum(II). rsc.orgresearchgate.net
For instance, rectangular-shaped M2L2 metallacycles have been formed by combining a 2-(pyridin-4-ylmethyl)-2,7-diazapyrenium salt with an ethylenediamine-palladium(II) complex. myds.me These hexa- and octacationic rectangular metallacycles have demonstrated a strong ability to bind both native and G-quadruplex DNA. frontiersin.org The resulting structures are often fluorescent and can act as molecular receptors for a range of aromatic substrates. myds.mersc.org The binding is driven by a combination of hydrophobic forces, π-π stacking, and C-H⋯π interactions within the macrocyclic cavity. myds.me The use of non-symmetrical diazapyrenium ligands can lead to the formation of mixtures of regioisomeric metallacycles. myds.meresearchgate.net
| Metallacycle Type | Metal Center | Ligand Type | Key Feature / Application | Reference |
|---|---|---|---|---|
| M2L2 Rectangular Metallacycle | Pd(II) | 2-(pyridin-4-ylmethyl)-2,7-diazapyrenium salt | Molecular receptor for aromatic substrates in water. | myds.me |
| Square-Shaped Metallocycles | Pd(II), Pt(II) | N-monoalkyl-2,7-diazapyrenium derivatives | Forms fluorescent inclusion complexes and catenanes. | myds.meresearchgate.net |
| Rhomboidal Pt(II)-Metallacycle | Pt(II) | Cationic N-monoalkylated 2,7-diazapyrenium based ligands | Exhibits enhanced emission and has been studied for anticancer activity. | frontiersin.org |
| Quinoline-Containing M2L2 Metallacycles | Pd(II), Pt(II) | 2,7-diazapyrenium-based ligands with quinoline (B57606) subunits | Recognizes aromatic substrates up to the size of naphthalene (B1677914). | myds.me |
Polymeric Structures:
This compound derivatives have also been utilized as monomers or structural units in polymers. Porous Covalent Organic Polymers (COPs) have been created using the related diazapyrenium dication (DAP²⁺). sci-hub.se In one example, a COP was formed through a Menshutkin reaction between DAP²⁺ and 1,3,5-(tribromomethyl)benzene. sci-hub.se This porous polymer retained the charge-transfer properties of the diazapyrenium unit, enabling its use as an effective colorimetric sensor for amines. sci-hub.se
Furthermore, fluorescent films have been developed by immobilizing 2,7-diazapyrenium derivatives onto solid substrates like glass, quartz, and silica (B1680970). acs.org One method involves the copolymerization of silane-functionalized 2,7-diazapyrenium dications with Si(OEt)4, which significantly increases the surface coverage of the chromophore. acs.org These films exhibit the characteristic fluorescence of the diazapyrenium unit and can be used for sensing applications, such as the detection of dopamine (B1211576) in aqueous solutions through fluorescence quenching. acs.org Metallosupramolecular polymers have also been synthesized by conjugating rhomboidal metallacycles containing diazapyrenium units with polymer chains, creating nanoparticles with aggregation-induced emission properties. frontiersin.org
Self-Assembly and Aggregation Phenomena
Self-assembly is a cornerstone of the supramolecular chemistry of this compound. Its planar structure and electron-accepting nature promote aggregation through π-π stacking interactions, often in combination with other non-covalent forces.
The metal-directed self-assembly of metallacycles is a prominent example, where the precise geometry of the ligands and coordination angles of the metal ions dictate the formation of well-defined, discrete supramolecular structures like squares and rectangles. myds.meresearchgate.net These assembly processes can be highly efficient and, in some cases, stereoselective, where the presence of a guest molecule can induce the preferential formation of one isomeric host structure over another. myds.me
Aggregation phenomena are also observed in solutions and on surfaces. For instance, a hexacationic metallacycle incorporating a 2,7-diazapyrenium ligand exhibits aggregation-induced emission (AIE). frontiersin.org In a mixture of solvents, it forms nanoaggregates, leading to enhanced fluorescence. frontiersin.org Conversely, in diazapyrenium-based films, aggregation can lead to fluorescence quenching. As the surface concentration of the fluorophore increases, interactions between adjacent diazapyrenium units can promote non-radiative deactivation pathways, diminishing the emission intensity. acs.org This behavior highlights the sensitive dependence of the photophysical properties on the degree of aggregation and the local environment of the chromophores.
| Phenomenon | System | Driving Forces | Observed Effect | Reference |
|---|---|---|---|---|
| Metal-Directed Self-Assembly | Pd(II)/Pt(II) and 2,7-diazapyrenium ligands | Metal-ligand coordination, π-π stacking | Formation of discrete, fluorescent metallacycles (squares, rectangles). | myds.meresearchgate.net |
| Aggregation-Induced Emission (AIE) | Hexacationic Pt(II) metallacycle | Formation of nanoaggregates in mixed solvents. | Enhanced emission intensity upon aggregation. | frontiersin.org |
| Fluorescence Quenching | 2,7-diazapyrenium films on solid substrates | Interactions between adjacent fluorophores at high surface coverage. | Decreased fluorescence quantum yield. | acs.org |
| Guest-Induced Stereoselective Self-Assembly | Quinoline-containing Pd(II)/Pt(II) metallacycles | Host-guest interactions (hydrophobic, C-H⋯π) | Preferential formation of a specific atropisomer of the receptor. | myds.me |
Computational Modeling and Theoretical Studies of N Methyl 2,7 Diazapyrenium
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of the N-Methyl-2,7-diazapyrenium system. It offers a favorable balance between computational cost and accuracy, enabling the study of ground-state properties, including molecular geometry, orbital energies, and charge distribution. Functionals like B3LYP are commonly employed for these calculations. rsc.orgresearchgate.netthno.org
The first step in the theoretical characterization of a molecule is typically the optimization of its geometry to find the lowest energy structure. For this compound and its related complexes, geometry optimizations have been performed using various levels of theory. Studies have utilized DFT methods, such as the B3LYP functional with the 6-31G(d) basis set, to determine the equilibrium structures of systems containing the diazapyrenium core. thno.org Other computational approaches, including semiempirical (AM1, PM3) and ab initio methods, have also been used to model the geometries of complexes between N-methylated diazapyreniums and other molecules like adenine (B156593). acs.org
These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, upon two-electron reduction, the N,N′-dimethyl-2,7-diazapyrenium dication is predicted to adopt a distorted, quinoidal structure characterized by significant bond-length alternation, a finding that has been corroborated by X-ray diffraction analysis. researchgate.net While calculations for isolated molecules are often performed in a vacuum, solvent effects can be incorporated, for example through the Onsager model, to better reflect experimental conditions. acs.org
The electronic properties of this compound are dominated by the presence of the nitrogen atoms within the pyrene (B120774) framework. DFT calculations are instrumental in quantifying the effects of this heteroatomic substitution on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The introduction of quaternary nitrogen atoms into the pyrene core creates a highly electron-deficient aromatic system. rsc.org This is reflected in a significant stabilization (lowering) of the LUMO energy level, which imparts strong electron-acceptor characteristics to the N-methylated diazapyrenium cations. rsc.org This electron-accepting nature is evident in studies of ruthenium complexes containing the this compound (Medap⁺) ligand, where the energy of the metal-to-ligand charge-transfer (MLCT) band is directly influenced by the ligand's acceptor strength. kuleuven.be
The HOMO-LUMO energy gap (E_gap) is a critical parameter that relates to the molecule's electronic stability and the energy of its lowest-lying electronic transition. Calculations show that the two-electron reduced form of N,N'-dimethyl-2,7-diazapyrenium has a HOMO-LUMO gap of approximately 1.87 eV, which is significantly smaller than that of the aromatic parent compound and is a characteristic feature of antiaromatic systems. rsc.org
Table 1: Calculated HOMO/LUMO Energies for Pyrene and 2,7-Diazapyrene (B1250610) Derivatives Calculated using DFT at the B3LYP/6-311G level of theory in the gas phase.*
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrene | -5.79 | -1.82 | 3.97 |
| 2,7-Diazapyrene | -5.87 | -2.09 | 3.78 |
| 2,7-Diazapyrenium (monocation) | -10.43 | -6.17 | 4.26 |
| 2,7-Diazapyrenium (dication) | -14.39 | -10.12 | 4.27 |
This table is adapted from data presented in a 2022 review article in RSC Advances. rsc.org
Aromaticity is a fundamental concept defined by cyclic delocalization of π-electrons, which results in specific magnetic properties. The Nucleus-Independent Chemical Shift (NICS) method is a popular computational tool used to assess aromaticity by calculating the magnetic shielding at a specific point in space, typically the center of a ring. github.iogithub.io A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value signifies a paratropic ring current, indicative of antiaromaticity. github.io
DFT calculations combined with NICS analysis have been crucial in characterizing the switchable aromaticity of the diazapyrenium system. While the this compound cation is aromatic, its two-electron reduction product, N,N′-dimethyl-2,7-dihydrodiazapyrene, is a 16π electron system. researchgate.net Theoretical calculations, including NICS and analyses of the anisotropy of the induced current density, have confirmed the presence of a paratropic ring current in this reduced species, providing clear evidence of its antiaromatic character. rsc.orgresearchgate.net This computational insight is supported by experimental ¹H NMR spectroscopy, which shows a significant upfield shift of proton signals for the reduced form, consistent with the shielding effects of a paratropic current. rsc.org
The quaternization of the nitrogen atoms in the diazapyrene core induces a significant redistribution of electron density. The resulting positive charge is not strictly localized on the nitrogen atoms but is delocalized across the π-system, creating a highly electron-deficient aromatic framework. This charge delocalization and electron-deficient nature are responsible for the compound's distinct charge-transfer properties and its high affinity for electron-rich molecules.
Computational models have been used to explore these intermolecular interactions. For example, calculations of complexes between N-methylated diazapyrenium cations and adenine predicted that the association is primarily electrostatic in nature. acs.org Furthermore, advanced techniques such as X-ray wavefunction refinement can be used to experimentally validate theoretical models of charge delocalization within the molecular structure.
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become the workhorse for studying electronic excited states and simulating UV-visible absorption spectra for medium-to-large molecules. researchgate.netohio-state.edu It provides a computationally efficient means to calculate vertical excitation energies and oscillator strengths, which are the key components for constructing a theoretical spectrum.
TD-DFT calculations have been successfully applied to understand the optical properties of this compound and its derivatives. These simulations can predict the energies and intensities of electronic transitions, which can then be compared with experimental absorption spectra.
For instance, theoretical modeling of complexes between this compound (MDAP⁺) and N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) with adenine has been performed. acs.org These calculations, using methods like ZINDO/S and TD-DFT, correctly predicted the existence of charge-transfer (CT) transitions in the methylated cations, which appear as absorption tails in the experimental spectra. acs.org Crucially, the calculations also correctly predicted the absence of such CT transitions in the neutral 2,7-diazapyrene-adenine complex. acs.org
Furthermore, TD-DFT calculations have been used to interpret the spectra of the reduced, antiaromatic forms of diazapyrenes. The broad absorption in the near-infrared (NIR) region observed for the 16π species is supported by theoretical models, with the lowest energy band being assigned to a forbidden HOMO–LUMO transition. rsc.org The ability of TD-DFT to correlate calculated electronic transitions with observed spectral features makes it an invaluable tool for interpreting the complex photophysical behavior of these compounds. ethz.ch
Table 2: Summary of Computational Studies on this compound and Derivatives
| Study Focus | Computational Method(s) | Key Findings |
|---|---|---|
| Geometry and Spectra of Adenine Complexes | AM1, PM3, ab initio, ZINDO/S | Predicted edge-to-face geometry and electrostatic interactions. Calculated CT transitions for methylated cations. acs.org |
| Geometry Optimization | DFT (B3LYP/6-31G(d)) | Standard method for determining equilibrium molecular structures. thno.org |
| Electronic Structure | DFT (B3LYP/6-311G*) | Quaternization lowers LUMO energy, creating an electron-deficient system. rsc.org |
| Aromaticity of Reduced Species | DFT, NICS | Confirmed the 16π antiaromatic character and paratropic ring current of the two-electron reduced form. rsc.orgresearchgate.net |
Investigation of Excited State Dynamics
The behavior of this compound (MDAP+) in its electronically excited states is crucial for understanding its photophysical properties, such as fluorescence. researchgate.net When MDAP+ interacts with other molecules, its excited state dynamics can be significantly altered.
A key phenomenon observed is the quenching of fluorescence, which has been attributed to charge transfer processes. acs.org For instance, in complexes formed between MDAP+ and adenine, the observed quenching of the diazapyrenium's fluorescence is explained by a charge transfer from adenine to the excited MDAP+. acs.org Theoretical calculations support this, predicting charge-transfer transitions for the adenine-MDAP+ complex. acs.org This process is a critical aspect of its excited-state dynamics, where the molecule returns from an excited electronic state to the ground state via a non-radiative pathway involving charge separation.
Further studies have shown that chemical modifications to the diazapyrene core can systematically influence these dynamics. The introduction of different functional groups can lead to red-shifted emissions and substantial changes in the excited state behavior, highlighting the tunability of these compounds. researchgate.net
Semi-Empirical Methods (e.g., AM1, PM3, ZINDO/S)
Semi-empirical methods are a class of quantum chemistry computational techniques that offer a balance between accuracy and computational cost, making them suitable for studying large molecular systems. uni-muenchen.de These methods are based on the foundational Hartree-Fock theory but incorporate empirical parameters derived from experimental data to simplify calculations. uni-muenchen.describd.com
Commonly used methods like Austin Model 1 (AM1) and Parametric Model number 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de PM3 is essentially a reparameterization of AM1, differing in the values of the parameters and generally exhibiting less repulsive non-bonded interactions. researchgate.net These methods are parameterized to yield heats of formation rather than total energies. uni-muenchen.de
For studying electronic spectra and excited states, the Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic (ZINDO/S) method is specifically designed and widely used. scribd.comgriffith.edu.au It is particularly effective for calculating vertical excitation energies, which correspond to electronic transitions in absorption spectra. griffith.edu.au
Geometry Optimizations and Electronic Spectra Modeling
Semi-empirical methods have been successfully applied to model the structure and electronic properties of this compound and its complexes. acs.org Specifically, AM1 and PM3 methods have been employed for geometry optimizations, while ZINDO/S has been used for calculating the electronic spectra. acs.orgacs.org
In studies of the interaction between this compound (MDAP+) and adenine (A), AM1 and PM3 calculations were used to determine the most stable geometric arrangement of the complex. acs.org These calculations predicted that the A-MDAP+ complex should adopt an edge-to-face geometry. acs.org
Following geometry optimization, ZINDO/S calculations were performed to model the electronic absorption spectra. acs.org These theoretical spectra were then compared with experimental data. For the A-MDAP+ complex, the calculations predicted the existence of charge-transfer transitions, which aligns with experimental observations of new absorption features upon complex formation. acs.org While computational models initially suggested an edge-to-face geometry, experimental data from 1H NMR and absorption spectra in aqueous solutions indicated that a face-to-face arrangement is likely adopted due to hydrophobic effects. acs.org
X-ray Wavefunction Refinement for Theoretical Model Validation
X-ray wavefunction refinement (XWR) is a powerful technique that enhances the quality of structural models obtained from single-crystal X-ray diffraction data. rsc.orgnih.gov It does so by incorporating quantum mechanical calculations, typically at the Density Functional Theory (DFT) level, into the refinement process. nih.gov This method goes beyond the traditional independent atom model (IAM) by using aspherical atomic scattering factors derived from a calculated molecular wavefunction. nih.gov The result is a more accurate description of the electron density distribution, which provides detailed insights into chemical bonding. rsc.orgnih.gov
While XWR is a valuable tool for validating and improving theoretical models by providing highly accurate experimental electron densities, a specific application of this technique to this compound for the direct validation of its theoretical models has not been reported in the reviewed literature. Such a study would be beneficial for precisely mapping its electron density and validating the accuracy of computational models regarding its bonding and electrostatic properties.
Computational Studies of Intermolecular Interactions and Binding Energies
Computational chemistry is instrumental in understanding the non-covalent interactions that govern the formation of molecular complexes involving this compound. gatech.eduneliti.com These studies quantify the strength and nature of interactions, such as those with biological molecules like DNA. researchgate.net
The interaction between this compound (MDAP+) and adenine has been modeled, revealing that the association is primarily electrostatic in nature. acs.org Ab initio calculations, which are more computationally intensive than semi-empirical methods, have been used to determine the binding energies. The energetic difference between a face-to-face and an edge-to-face arrangement for the A-MDAP+ complex was calculated to be 3 kcal/mol, favoring the edge-to-face geometry in the gas phase or with a continuum solvent model. acs.org
The binding of this compound to double-stranded DNA has also been characterized thermodynamically. It binds via intercalation, positioning itself between the DNA base pairs. researchgate.net Its thermodynamic profile is intermediate between that of the neutral 2,7-diazapyrene and the dicationic N,N'-dimethyl-2,7-diazapyrenium, as shown in the table below. researchgate.net
| Compound | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
|---|---|---|---|
| 2,7-Diazapyrene | -9.0 | -7 | -6.9 |
| This compound | 3.0 | 12 | -7.4 |
| N,N'-Dimethyl-2,7-diazapyrenium | 5.2 | 43 | -7.1 |
These computational and thermodynamic studies are crucial for understanding the driving forces behind molecular recognition and complex formation involving this compound. gatech.eduresearchgate.net
Research Directions and Potential Applications of N Methyl 2,7 Diazapyrenium Principle Based
Components in Molecular Electronics
The electron-deficient nature of the 2,7-diazapyrenium core makes it an attractive candidate for applications in molecular electronics, particularly in devices that rely on charge transport and transfer processes. researchgate.net Its dicationic form possesses distinct electronic characteristics that are foundational to its behavior in these systems.
N-Methyl-2,7-diazapyrenium derivatives are investigated for their role as electron acceptors in organic photovoltaic (OPV) devices. In an OPV, the active layer typically consists of an electron donor and an electron acceptor material forming a bulk heterojunction. scirp.org The efficiency of these devices depends on the effective dissociation of photogenerated excitons at the donor-acceptor interface and the subsequent transport of charges to the respective electrodes. scirp.org
The structural properties of diazapyrenium-based molecules enhance the critical charge transfer processes required for photovoltaic function. Their electron-deficient aromatic system facilitates the acceptance of an electron from a photo-excited donor molecule. scirp.org The planar structure of the diazapyrenium core promotes π-π stacking interactions, which can be beneficial for charge transport within the acceptor domain of the photovoltaic device. acs.org The performance of OPVs is highly dependent on the relative energy levels (HOMO and LUMO) of the donor and acceptor materials, and the favorable electronic properties of diazapyrenium derivatives make them promising components for tuning these energy landscapes for improved device efficiency. scirp.orgrsc.org
The development of stable and efficient n-type (electron-transporting) organic semiconductors is crucial for advancing organic electronics. This compound derivatives exhibit properties that are pivotal for n-type semiconductor applications. The introduction of nitrogen atoms into the pyrene (B120774) core significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule more readily accept and transport electrons. rsc.org
A particularly interesting characteristic is the ability of N,N'-dimethyl-2,7-diazapyrenium dications to undergo a two-electron reduction to form a neutral N,N'-dimethyl-2,7-dihydrodiazapyrene species. researchgate.netresearchgate.net This reduced form is a highly electron-rich 16π system that exhibits distinct antiaromatic character. researchgate.netresearchgate.net This ability to switch between aromatic (dication) and antiaromatic (neutral) states through redox processes opens avenues for creating novel redox-active materials and molecular switches with tunable electronic properties. The stable radical cations formed upon one-electron reduction are also a key feature for charge transport in n-type materials. acs.org
Table 1: Comparative Properties of 2,7-Diazapyrene (B1250610) Derivatives
| Compound | Key Structural Feature | Impact on Properties |
| N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | Diazapyrenium core with two fluoroborate anions. | Cationic dye with enhanced stability and reactivity; functions as an electron acceptor. |
| This compound salts | Lacks the BF₂ group but shares the diazapyrenium core. | Reduced electron-withdrawing effects result in lower redox activity compared to the difluoroborate derivative. |
| Unsubstituted 2,7-Diazapyrene | Neutral molecule without methyl or BF₂ groups. | Weaker fluorescence due to aggregation-caused quenching. |
Chemosensors and Molecular Probes
The distinct photophysical and electrochemical properties of this compound derivatives make them excellent scaffolds for the construction of chemosensors and molecular probes. rsc.orgresearchgate.net Their ability to interact with various charged and neutral guest molecules is central to their sensing applications. rsc.org
The design of selective sensing platforms using diazapyrenium compounds is based on their ability to form host-guest or charge-transfer complexes with specific analytes. mdpi.com Key design principles include:
Charge-Transfer Interactions: As positively charged, electron-poor chromophores, 2,7-diazapyrenium cations can form charge-transfer complexes with electron-rich analytes. mdpi.com This interaction alters the photophysical properties of the diazapyrenium unit, leading to a detectable signal, such as fluorescence quenching. This principle has been applied to the detection of neurotransmitters like dopamine (B1211576). mdpi.comacs.org
Supramolecular Assembly: Incorporating diazapyrenium units into larger supramolecular structures, such as functionalized silica (B1680970) nanoparticles, allows for the creation of robust sensing platforms. acs.org These nanosensors can be designed for specific environments, such as detecting dopamine in aqueous buffer solutions. acs.org
π-π Stacking: The large, planar aromatic surface of the diazapyrenium core facilitates π-stacking interactions, especially with other planar aromatic systems. acs.org This interaction is a primary mechanism for binding analytes and can be modulated by the redox state of the sensor molecule.
A significant area of research is the development of this compound derivatives as redox-dependent receptors. acs.org In this sensing paradigm, the binding affinity of the receptor for a target analyte is controlled by the receptor's oxidation state.
N,N'-dimethyl-2,7-diazapyrenium (DAP²⁺) serves as a prime example. acs.org It is an analogue of the well-known redox couple methyl viologen and undergoes a reversible one-electron reduction to form a stable radical cation (DAP⁺•). acs.org The dicationic form, DAP²⁺, has a strong affinity for planar, electron-rich aromatic molecules, such as aromatic carboxylates, due to favorable π-stacking interactions. rsc.orgacs.org Upon electrochemical reduction to the radical cation DAP⁺•, the electron density of the receptor increases, weakening the π-stacking interaction and causing the guest molecule to be released. acs.orgresearchgate.net This change in binding affinity results in a measurable negative shift in the reduction potential of the diazapyrenium, which forms the basis for a voltammetric sensor. acs.org
The inherent fluorescence of 2,7-diazapyrenium derivatives is a key feature for their use in luminescent sensor platforms. acs.orgresearchgate.net The sensing mechanism often relies on the quenching or enhancement of this fluorescence upon interaction with an analyte.
A notable application is the development of fluorescent films for dopamine detection. acs.org Diazapyrenium dications functionalized with silane (B1218182) appendages can be covalently attached to surfaces like glass or silica. acs.org These films exhibit the characteristic fluorescence of the diazapyrenium fluorophore. In the presence of dopamine, an electron-rich molecule, a charge-transfer complex forms between the diazapyrenium acceptor and the dopamine donor at the solid-liquid interface. acs.org This association leads to a pronounced quenching (decrease) of the emission intensity, allowing for the quantitative detection of dopamine in aqueous environments at neutral pH. acs.org Furthermore, N-(3-trimethoxysilylpropyl)-2,7-diazapyrenium bromide has been incorporated into silica aerogels to create a luminescent material that shows sensitivity to oxygen. rsc.org
Table 2: Research Findings on this compound Based Sensors
| Application Area | Analyte | Sensing Principle | Key Finding |
| Redox-Dependent Sensing | Aromatic Carboxylates | Redox-dependent binding and π-π stacking. acs.org | The reduction of the diazapyrenium dication decreases its binding strength to the analyte, causing a negative shift in its reduction potential, enabling electrochemical detection. rsc.orgacs.org |
| Luminescent Sensing | Dopamine | Fluorescence quenching via charge-transfer complex formation. acs.org | Diazapyrenium-modified films show a pronounced decrease in emission intensity in response to sub-millimolar concentrations of dopamine. acs.org |
| Luminescent Sensing | Oxygen | Not specified | A luminescent material derived from N-(3-trimethoxysilylpropyl)-2,7-diazapyrenium bromide bonded to silica aerogels demonstrates sensitivity to oxygen. rsc.org |
Mechanisms of Anion Detection via Anion-π Interactions
The detection of anions by this compound and its parent scaffold, 2,7-diazapyrene (DAP), is rooted in the principle of anion-π interactions. These non-covalent interactions occur between an anion and the electron-deficient (π-acidic) aromatic surface of the diazapyrenium cation. unige.chresearchgate.net The incorporation of nitrogen atoms into the pyrene core at the 2 and 7 positions creates a significant polarization of the π-electron cloud, rendering the aromatic system electron-deficient and capable of interacting favorably with electron-rich species like anions. scholaris.ca
The mechanism of detection often involves a measurable response, such as a change in color or fluorescence, upon the interaction of the diazapyrenium compound with an anion. scholaris.ca This response is typically the result of an electron transfer (ET) or an anion-induced polarization that leads to the radicalization of the diazapyrenium detector. scholaris.ca In some cases, these radicalized detectors can undergo further radicalization, which can be useful for quantifying the concentration of the anion in a sample. scholaris.ca
The strength and selectivity of these anion-π interactions can be modulated by altering the π-acidity of the diazapyrene core. scholaris.ca This can be achieved through various chemical modifications, such as introducing different substituents onto the aromatic core or utilizing different linkers to connect multiple diazapyrene units. scholaris.ca By fine-tuning the electronic properties of the this compound system, it is possible to develop sensors that are selective for specific anions. scholaris.ca This tunability makes this compound and its derivatives promising candidates for the development of chemodosimeters for anion detection in various biological and industrial applications. scholaris.ca
Theoretical and experimental studies have provided evidence for the functional relevance of these anion-π interactions. unige.ch For instance, electrospray tandem mass spectrometry, in conjunction with theoretical calculations, has been used to demonstrate the ability of related naphthalenediimide transporters to engage in anion-π interactions. unige.ch These studies have shown that increasing the π-acidity of the aromatic system enhances anion binding. unige.ch
Sensing Mechanisms for Neurotransmitters (e.g., Dopamine)
This compound and its derivatives have shown significant promise in the development of fluorescent sensors for neurotransmitters, particularly dopamine. nih.govacs.org The sensing mechanism is predicated on the formation of a supramolecular association between the electron-deficient 2,7-diazapyrenium cation (the acceptor) and the electron-rich dopamine molecule (the donor) at a solid/liquid interface. nih.govacs.org This interaction leads to a pronounced decrease in the fluorescence intensity of the diazapyrenium compound, a phenomenon known as fluorescence quenching. nih.govacs.org
To create these sensors, this compound derivatives are often immobilized on solid substrates like glass, quartz, or silica to form thin films. nih.govacs.org One approach involves using diazapyrenium dications functionalized with trimethoxysilane (B1233946) appendages, which can be adsorbed onto hydroxylated surfaces. nih.govacs.org The resulting films exhibit the characteristic fluorescence of the 2,7-diazapyrenium fluorophore. nih.govacs.org
Upon introduction of dopamine in an aqueous environment at neutral pH, the association between the immobilized diazapyrenium acceptors and dopamine donors occurs. nih.govacs.org This leads to the quenching of fluorescence, and the magnitude of this decrease can be correlated to the concentration of dopamine. nih.govacs.org Sensors fabricated in this manner have demonstrated sensitivity to sub-millimolar concentrations of dopamine. nih.govacs.org
A key advantage of this sensing strategy is its selectivity. The fluorescence of these diazapyrenium-based films is not significantly affected by high concentrations of ascorbic acid, which is a major interfering substance in conventional dopamine detection methods. nih.govacs.org This selectivity suggests that the unique properties of 2,7-diazapyrenium films could pave the way for new dopamine-sensing schemes based on fluorescence measurements. nih.govacs.org The development of such sensors is crucial for the early diagnosis of neurological disorders associated with abnormal neurotransmitter levels. mdpi.com
| Substrate | Dopamine Concentration | Observation | Reference |
| Glass slides and silica particles | Sub-millimolar | Large changes in emission intensity | acs.org |
| Aqueous environments (neutral pH) | Not specified | Pronounced decreases in emission intensity | nih.gov |
Advanced Optoelectronic Materials Development
The unique electronic and photophysical properties of this compound and its parent compound, 2,7-diazapyrene, position them as promising candidates for the development of advanced optoelectronic materials. rsc.orgresearchgate.net The introduction of nitrogen atoms into the pyrene framework significantly alters the electronic characteristics, leading to a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to the all-carbon analogue, pyrene. nih.gov This modification enhances the electron-accepting properties of the molecule, making it suitable for applications in organic electronics. rsc.orgresearchgate.net
Derivatives of 2,7-diazapyrene have been investigated as n-type semiconducting materials due to their low LUMO levels. nih.gov The ability to switch between aromatic and antiaromatic states through two-electron reduction/oxidation cycles further expands their potential in molecular electronics and the development of redox-active materials and molecular switches. researchgate.netresearchgate.net The reduced form of N,N'-dimethyl-2,7-diazapyrenium exhibits distinct antiaromatic character, a consequence of its 16π electron conjugation. researchgate.netresearchgate.net
Strategies for Tuning Optical Properties via Structural Modification
A key strategy for tailoring the optical properties of this compound-based materials is through structural modification. rsc.org Altering the molecular architecture of the pyrene core by doping it with nitrogen atoms is an effective way to tune the electrochemical and optical properties. rsc.org
Further modifications can be made by introducing various substituents at different positions on the diazapyrene core. For instance, substitution at the 1-, 3-, 6-, and 8-positions has a significant impact on the HOMO-LUMO energy levels and, consequently, the S1 ← S0 electronic transitions. rsc.org Donor moieties in these positions tend to destabilize the HOMO−1 level, while acceptor moieties stabilize the LUMO+1 level of the pyrene core. rsc.org
The synthesis of various N,N'-dialkyl-2,7-diazapyrenium salts with different alkyl groups (e.g., methyl, allyl, benzyl) allows for the fine-tuning of their properties. rsc.org For example, N,N′-dimethyl-2,7-diazapyrenium dications can be synthesized by treating the corresponding diazapyrene with methyl triflate. rsc.orgnih.gov The ability to synthesize a variety of derivatives opens up possibilities for creating materials with tailored absorption and emission characteristics for specific optoelectronic applications. rsc.orgresearchgate.net
Fabrication of Luminescent Materials
This compound and its derivatives are valuable building blocks for the fabrication of luminescent materials. rsc.org Their inherent fluorescence and the ability to tune their emission properties through chemical modification make them attractive for a range of applications, including sensors and light-emitting devices. rsc.orguri.edu
One approach to creating luminescent materials involves covalently bonding N-(3-trimethoxysilylpropyl)-2,7-diazapyrenium bromide to a silica aerogel framework. rsc.org The resulting material exhibits luminescence that is sensitive to the presence of oxygen, highlighting its potential for use in sensing applications. rsc.org
The fabrication of thin films is another important strategy. nih.gov Experimental protocols have been developed for preparing 2,7-diazapyrenium films on substrates like glass, quartz, and silica. nih.gov These films can be created through one-step procedures involving the adsorption of preformed 2,7-diazapyrenium dications with trimethoxysilane appendages, or through two-step procedures involving the formation of an interfacial polysiloxane with pendent chloromethyl groups followed by coupling to a monoalkylated 2,7-diazapyrene derivative. nih.gov The emission and excitation spectra of these modified substrates display the characteristic bands of the 2,7-diazapyrenium fluorophores. nih.govacs.org However, the fluorescence quantum yield can be influenced by the surface coverage, with higher coverage sometimes leading to decreased quantum yield due to interactions between adjacent fluorophores that promote non-radiative deactivation pathways. nih.govacs.org
Foundational Tools for DNA-Based Technologies
This compound and its charged derivatives have emerged as significant tools in the development of DNA-based technologies, owing to their distinct interactions with nucleic acids. researchgate.netrsc.orgchalmers.se The planar aromatic structure of these molecules allows them to bind to DNA, primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. chalmers.se This interaction is influenced by the charge of the diazapyrenium species. chalmers.se
Studies have shown that 2,7-diazapyrene (DAP), the singly charged this compound (MDAP+), and the doubly charged N,N'-dimethyl-2,7-diazapyrenium (DMDAP2+) all intercalate into DNA. chalmers.se The presence of the positive charge on the methylated derivatives enhances their interaction with the negatively charged phosphate (B84403) backbone of DNA. chalmers.se These binding events can be monitored through various spectroscopic techniques, including linear and circular dichroism, which provide insights into the geometry of the ligand-DNA complex. chalmers.se
The photophysical properties of this compound are particularly useful in this context. Upon intercalation, charge-transfer interactions can occur between the diazapyrenium cation and the DNA nucleobases, leading to changes in the absorption and fluorescence spectra. uri.eduacs.org For instance, the fluorescence of this compound and its dimethylated counterpart is quenched upon interaction with adenine (B156593), which can be explained by a charge transfer from adenine to the diazapyrenium moiety. acs.org This property makes these compounds valuable as fluorescent probes for studying DNA structure and dynamics. rsc.org
The ability of these compounds to interact with and report on the DNA environment has led to their use in various bionanotechnology applications. rsc.org For example, N,N'-dimethyl-2,7-diazapyrenium dication (DMDAP) has been used in conjunction with gold nanoparticles (AuNPs) in a biosensor for platelet-derived growth factor (PDGF). rsc.org In this system, the fluorescence of DMDAP intercalated into a PDGF-specific aptamer is quenched by the nearby AuNPs. rsc.org The binding of PDGF to the aptamer releases the DMDAP, restoring its fluorescence and providing a detectable signal. rsc.org
| Compound | Interaction with DNA | Key Finding | Reference |
| 2,7-diazapyrene (DAP) | Intercalation | Binds to AT and GC polynucleotide duplexes. | chalmers.se |
| This compound (MDAP+) | Intercalation | Exhibits charge-transfer interactions with nucleobases. | acs.org |
| N,N'-dimethyl-2,7-diazapyrenium (DMDAP2+) | Intercalation | Shows less rotational freedom in the intercalation pocket compared to DAP. | chalmers.se |
Structural Analogs and Derivatives of N Methyl 2,7 Diazapyrenium
N,N'-Dimethyl-2,7-diazapyrenium Derivatives
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP²⁺) stands out as a dicationic derivative of 2,7-diazapyrene (B1250610), characterized by methylation at both nitrogen atoms. rsc.orgresearchgate.netnih.govrsc.org This structural modification significantly influences its chemical behavior and physical properties.
Influence of Methylation on Electronic and Photophysical Properties
The quaternization of the nitrogen atoms in 2,7-diazapyrene to form N,N'-dimethyl derivatives induces a notable bathochromic shift, which is a shift to longer wavelengths, in both the absorption and emission spectra. This is attributed to an enhanced electron affinity of the molecule. For instance, N,N'-dimethyl derivatives can exhibit absorption maxima extending to approximately 600 nm and fluorescence quantum yields as high as 61%, a significant increase compared to the approximate 38% for non-methylated analogs. This enhancement in water solubility while preserving the core aromatic electronic properties was a pivotal discovery in the development of these compounds.
The introduction of methyl groups also impacts the planarity of the molecule. Due to steric repulsion between the methyl groups and peripheral phenyl groups, N,N'-dimethyl-2,7-diazapyrenium dications exhibit larger dihedral angles between the diazapyrene core and these phenyl groups compared to their non-methylated counterparts. wiley.com
Characterization of Reduced Forms and Antiaromatic Systems
A particularly intriguing aspect of N,N'-dimethyl-2,7-diazapyrenium derivatives is their behavior upon reduction. The two-electron reduction of N,N'-dimethyl-2,7-diazapyrenium dications (MDAP²⁺) leads to the formation of N,N'-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰). rsc.orgwiley.comnih.gov This reduced form is a highly electron-rich system with 16π electrons, exhibiting distinct antiaromatic character. rsc.orgnih.gov
Key characteristics of the antiaromatic reduced form include:
Structural Changes: Single-crystal X-ray diffraction analysis reveals a distorted quinoidal structure with significant bond-length alternation. wiley.comnih.gov The molecule adopts a slightly curved geometry, a stark contrast to the highly planar structure of the dicationic form. wiley.com
Spectroscopic Signature: The ¹H NMR spectrum shows a diagnostic proton signal at approximately 4.6 ppm, a significant upfield shift compared to the 8.3 ppm signal of the aromatic diazapyrene, which is indicative of a paratropic ring current. wiley.comnih.gov
Electronic Properties: The reduced form displays a narrow HOMO-LUMO gap, estimated to be around 1.87 eV, which is considerably smaller than that of the aromatic 2,7-diazapyrene (3.08 eV). rsc.orgwiley.com This is a hallmark of antiaromatic compounds and results in a broad absorption in the near-infrared (NIR) region, extending up to 1200 nm. rsc.org Theoretical calculations confirm the presence of an anticlockwise paratropic ring current, supporting the antiaromatic nature derived from its peripheral 16π-electron conjugation. rsc.orgwiley.com
This ability to switch between aromatic and antiaromatic states through redox processes opens up possibilities for the development of molecular switches and redox-active materials.
Unsubstituted 2,7-Diazapyrene
Unsubstituted 2,7-diazapyrene (DAP) serves as the fundamental building block for its N-methylated derivatives and possesses its own distinct set of properties. acs.orgresearchgate.netchalmers.se
Comparative Studies of Properties with N-Methylated Analogs
Comparative studies between 2,7-diazapyrene and its N-methylated analogs, N-methyl-2,7-diazapyrenium (MDAP⁺) and N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺), reveal significant differences in their interactions and thermodynamic profiles.
| Compound | Charge | ΔH° (kcal/mol) | ΔS° (cal/(mol K)) | Key Characteristics |
| DAP | Neutral | -9 | -7 | Binding is enthalpically driven. chalmers.se |
| MDAP⁺ | Monocationic | -3 | +12 | Intermediate thermodynamic profile. chalmers.se |
| DMDAP²⁺ | Dicationic | +5.2 | +43 | Binding is entropically driven. chalmers.se |
These differences are also reflected in their photophysical behavior when interacting with other molecules. For instance, in complexes with adenine (B156593), charge-transfer transitions are predicted and observed for the N-methylated cations (strongest for DMDAP²⁺), but not for the neutral DAP. acs.org This leads to the quenching of fluorescence in MDAP⁺ and DMDAP²⁺ by adenine, a phenomenon not observed with DAP, which can be attributed to charge transfer from adenine to the electron-accepting diazapyrenium cations. acs.org
Furthermore, the reduced linear dichroism (LD) of their DNA complexes decreases in the order DAP > MDAP⁺ > DMDAP²⁺. chalmers.se This suggests that the neutral DAP has more rotational freedom within an intercalation pocket compared to the dicationic DMDAP²⁺. chalmers.se
Derivatives with Boron-Containing Moieties (e.g., Difluoroborate)
The incorporation of boron-containing moieties, such as difluoroborate (BF₂), into the 2,7-diazapyrene framework represents another strategy to modulate its properties. researchgate.netu-tokyo.ac.jp
Impact of the BF₂ Group on Electron-Withdrawing Effects and Photophysics
The BF₂ group acts as a strong electron-withdrawing group, which significantly impacts the electronic and photophysical properties of the 2,7-diazapyrene core. This modification can lead to:
Enhanced Redox Activity: The presence of the BF₂ group increases the electron-withdrawing nature of the molecule, resulting in higher redox activity compared to derivatives lacking this group.
Modified Fluorescence: The electron-withdrawing effect of the BF₂ group can lead to stronger fluorescence compared to analogs without it. The complexation of 2,7-diazapyrene with boron can be used for structural and electronic tuning, influencing the photochemical properties and reactivity of the resulting complexes. researchgate.netu-tokyo.ac.jp
Other Alkyl or Aryl Substituted Diazapyrenium Derivatives
Beyond the foundational N-methyl substituted 2,7-diazapyrenium, a variety of other alkyl and aryl substituted derivatives have been synthesized to modulate the electronic, optical, and supramolecular properties of the diazapyrene core. rsc.orgrsc.org These substitutions can occur at the nitrogen atoms, forming mono- or di-N-substituted cations, or at the peripheral carbon positions of the pyrene (B120774) skeleton. rsc.org
Alkylation at the nitrogen atoms of the 2,7-diazapyrene scaffold is a common strategy to create cationic derivatives with tailored properties. Besides the well-studied methyl group, other alkyl groups such as allyl and benzyl (B1604629) have been successfully introduced to create N-alkyl-2,7-diazapyrenium (ADAP⁺) cations. rsc.org For instance, N,N'-bis(2-propenyl)-2,7-diazapyrenium salts have been synthesized in good yields. rsc.org The synthesis typically involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with an appropriate amine (e.g., allylamine) to form an N,N'-dialkyl-1,4,5,8-naphthalenetetracarboxylic diimide, which is then reduced and aromatized to yield the desired diazapyrenium salt. rsc.org
Substitution is not limited to the nitrogen atoms. Researchers have also developed methods to introduce alkyl and aryl groups at the 1,3,6,8-positions of the 2,7-diazapyrene core. rsc.org One approach involves a Ni-catalyzed cross-coupling reaction using alkyl Grignard reagents on a 1,3,6,8-tetramethoxy-2,7-diazapyrene intermediate. rsc.org Another method utilizes a reductive transformation of naphthalene (B1677914) tetracarboximide (NTCDI) followed by Ni-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to introduce aryl groups. researchgate.net
The introduction of aryl substituents, in particular, has been shown to significantly impact the photophysical properties of the diazapyrene system. Aryl-substituted diazapyrene fluorophores exhibit intense fluorescence in both solution and the solid state. rsc.org The electronic nature of the aryl group plays a crucial role; electron-donating aryl groups can cause a significant bathochromic (red) shift in the emission spectra due to more effective π-conjugation across the molecule. rsc.org
These synthetic strategies allow for the creation of a diverse library of diazapyrenium derivatives with tunable characteristics, making them attractive for applications in molecular electronics, sensors, and supramolecular chemistry. rsc.orgrsc.org
Table 1: Examples of Alkyl and Aryl Substituted 2,7-Diazapyrene Derivatives and their Reported Properties.
| Derivative Type | Substituent(s) | Position(s) of Substitution | Synthetic Method Highlight | Reported Property/Application |
|---|---|---|---|---|
| N-Alkyl | Allyl, Benzyl | N | Alkylation of 2,7-diazapyrene | Cationic building blocks rsc.org |
| N,N'-Dialkyl | 2-Propenyl | N, N' | Reaction of dianhydride with allylamine (B125299) followed by reduction/aromatization | Good yield synthesis rsc.org |
| C-Alkyl | Various alkyl groups | 1,3,6,8 | Ni-catalyzed cross-coupling with Grignard reagents | Structural modification rsc.org |
| C-Aryl | Aryl groups (e.g., 4-tert-butylphenyl) | 1,3,6,8 | Ni-catalyzed Suzuki-Miyaura cross-coupling | Intense fluorescence, tunable emission rsc.orgresearchgate.net |
This table is generated based on findings from the provided text and is for illustrative purposes.
Hybrid Systems and Conjugated Polymers Incorporating Diazapyrene Units
The unique electronic and photophysical properties of the 2,7-diazapyrene scaffold make it a compelling building block for the construction of advanced materials, including hybrid systems and conjugated polymers. rsc.orgnih.gov These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and sensors. mdpi.combohrium.com
Conjugated polymers consist of alternating single and double bonds along their backbone, creating a delocalized π-electron system responsible for their semiconductor properties. mdpi.com Incorporating electron-deficient units like diazapyrene into a polymer backbone is a common strategy in the design of donor-acceptor (D-A) alternating copolymers. mdpi.comnih.gov This architectural design allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the material's band gap and charge transport characteristics. mdpi.com
The synthesis of diazapyrene-based π-conjugated systems can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, which link diazapyrene monomers with other aromatic or heteroaromatic units. researchgate.net For example, dihalogenated diazapyrenes can serve as reactive intermediates for polymerization reactions. researchgate.net The resulting polymers can exhibit enhanced charge carrier mobility and broad absorption spectra, which are desirable properties for photovoltaic and electronic applications. cognizancejournal.com
Hybrid systems, which combine conjugated polymers with inorganic semiconductors, represent another promising avenue of research. rsc.org These hybrid materials aim to leverage the synergistic effects between the organic and inorganic components to achieve enhanced performance in applications like photocatalysis. rsc.org The conjugated polymer can act as a sensitizer, absorbing light and transferring energy or electrons to the inorganic semiconductor, leading to improved efficiency in processes like water splitting or CO2 reduction. rsc.org The tunable properties of diazapyrene-containing polymers make them attractive candidates for the organic component in such hybrid systems, potentially leading to more efficient light absorption and charge separation. rsc.org
While the development of conjugated polymers and hybrid systems incorporating the this compound cation specifically is an emerging area, the broader family of 2,7-diazapyrene derivatives has been recognized for its potential in molecular electronics. rsc.org The ability to functionalize the diazapyrene core at both the nitrogen and carbon positions provides a versatile platform for creating novel polymers and hybrid materials with tailored optoelectronic properties for next-generation devices. rsc.orgresearchgate.net
Table 2: Potential Applications of Diazapyrene-Containing Polymers and Hybrid Systems.
| Material Type | Key Feature | Potential Application Area | Rationale |
|---|---|---|---|
| Donor-Acceptor (D-A) Conjugated Polymers | Tunable HOMO/LUMO levels | Organic Solar Cells (OSCs) | Optimization of band gap for efficient light harvesting and charge separation. mdpi.comcognizancejournal.com |
| π-Conjugated Polymers | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) | Efficient charge transport is crucial for transistor performance. bohrium.com |
| Hybrid Systems (with Inorganic Semiconductors) | Enhanced light absorption and charge separation | Photocatalysis | Synergy between the polymer and inorganic material can boost efficiency in solar fuel production or pollutant degradation. rsc.org |
| Fluorescent Conjugated Polymers | Tunable emission properties | Sensors | Changes in fluorescence upon interaction with analytes can be used for detection. rsc.org |
This table is generated based on findings from the provided text and is for illustrative purposes.
Q & A
Q. How does MDAP+ interact with double-stranded DNA, and what experimental methods are used to characterize this interaction?
MDAP+ binds to dsDNA via intercalation with a near-perpendicular orientation relative to the DNA helix axis. Key techniques to study this include:
- UV-vis spectroscopy and fluorescence titration to determine binding constants (e.g., hypochromism or emission quenching) .
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). MDAP+ exhibits intermediate enthalpy-entropy trade-offs compared to its non-methylated and dimethylated analogs .
- Circular dichroism (CD) to monitor structural changes in DNA upon ligand binding .
Q. What synthetic strategies are employed to prepare MDAP+ and its derivatives?
MDAP+ is synthesized via methylation of 2,7-diazapyrene using methylating agents like methyl triflate (MeOTf) under reflux in 1,2-dichloroethane. Key steps include:
- Quaternization : Reaction of 2,7-diazapyrene with MeOTf to introduce methyl groups at pyridinic nitrogen sites .
- Purification : Use of ion-exchange chromatography or recrystallization to isolate the cationic product .
- Reduction : Two-electron reduction of N,N′-dimethyl-2,7-diazapyrenium dications (MDAP²⁺) using cobaltocene (CoCp*₂) yields dihydro derivatives with antiaromatic properties .
Q. What photophysical properties make MDAP+ suitable for DNA-binding studies?
MDAP+ exhibits strong fluorescence quenching upon DNA intercalation, enabling real-time monitoring of binding dynamics. Its absorption maxima in the 300–400 nm range (π→π* transitions) and distinct emission profiles are leveraged in:
- Fluorescence lifetime measurements to assess binding modes .
- Polarization assays to study orientation within DNA grooves .
Advanced Research Questions
Q. How do contradictions in thermodynamic binding data for MDAP+ and analogs inform mechanistic models?
MDAP+ shows intermediate thermodynamic behavior:
- Non-methylated 2,7-diazapyrene (ΔH < 0, ΔS < 0) suggests enthalpy-driven intercalation with tight DNA packing.
- N,N′-Dimethyl-2,7-diazapyrenium dication (ΔH > 0, ΔS > 0) indicates entropy-driven binding via solvent displacement.
- MDAP+ balances both effects, likely due to partial desolvation and steric constraints from the single methyl group. Resolve contradictions by combining differential scanning calorimetry (DSC) with molecular dynamics simulations to model solvent reorganization .
Q. What mechanisms underlie MDAP+-induced DNA cleavage, and how can they be distinguished experimentally?
DNA cleavage by MDAP+ involves:
- Direct photooxidation : UV irradiation generates reactive oxygen species (ROS) via energy transfer.
- Photosensitization : MDAP+ activates molecular O₂ to singlet oxygen (¹O₂), causing strand breaks. Differentiate mechanisms using:
- Radical scavengers (e.g., NaN₃ for ¹O₂ quenching).
- Electron paramagnetic resonance (EPR) to detect ROS .
Q. How does MDAP+ influence G-quadruplex (G4) DNA stability, and why is there no clear correlation with antitumor activity?
MDAP+ stabilizes G4 structures in oncogene promoters, suppressing transcription. However, antitumor efficacy depends on additional factors:
- Cellular uptake variability : Use confocal microscopy with fluorescent MDAP+ analogs to quantify intracellular distribution .
- Off-target effects : MDAP+ disrupts lipid membranes via pore formation (evidenced by molecular dynamics simulations ), triggering apoptosis independent of G4 binding .
Q. What methodological challenges arise in studying the redox chemistry of MDAP²⁺ and its reduced forms?
MDAP²⁺ undergoes two-electron reduction to antiaromatic dihydro species (MDAP⁰), which are air-sensitive and difficult to isolate. Strategies include:
- Glovebox techniques for handling under inert atmospheres .
- UV-vis-NIR spectroscopy to track redox states (e.g., absorption shifts at 500–800 nm) .
- Cyclic voltammetry to determine reduction potentials and reversibility .
Methodological Considerations
Q. What analytical techniques are critical for characterizing MDAP+ derivatives?
- ¹H/¹³C NMR : Assign methyl group signals (e.g., δ 4.0–4.5 ppm for N–CH₃) and monitor aromatic proton shifts upon DNA binding .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [MDAP+]⁺ at m/z 253.12) .
- X-ray crystallography : Resolve intercalation geometry in co-crystals with oligonucleotides .
Q. How can researchers address discrepancies in MDAP+’s reported biological activities?
- Standardize assay conditions : Control light exposure (to avoid unintended photoactivation) and buffer ionic strength (to mimic physiological environments) .
- Comparative studies : Benchmark against established DNA intercalators (e.g., ethidium bromide) and G4 ligands (e.g., pyridostatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
